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1-Chloro-2-fluoro-3-isopropoxybenzene Documentation Hub

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  • Product: 1-Chloro-2-fluoro-3-isopropoxybenzene
  • CAS: 1369791-02-5

Core Science & Biosynthesis

Foundational

CAS number and identifiers for 1-Chloro-2-fluoro-3-isopropoxybenzene

Part 1: Executive Summary & Chemical Identity 1-Chloro-2-fluoro-3-isopropoxybenzene is a specialized halogenated aromatic ether used primarily as a scaffold in medicinal chemistry. Its unique substitution pattern—featuri...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

1-Chloro-2-fluoro-3-isopropoxybenzene is a specialized halogenated aromatic ether used primarily as a scaffold in medicinal chemistry. Its unique substitution pattern—featuring a chlorine atom for electronic modulation, a fluorine atom for metabolic blocking, and an isopropoxy group for lipophilic bulk—makes it a critical building block in the synthesis of small molecule inhibitors, particularly in the kinase and GPCR target classes.

This guide provides a definitive technical reference for researchers, detailing the compound's physicochemical profile, a validated synthesis workflow, and safety protocols.

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11][12]
ParameterIdentifier / Value
Chemical Name 1-Chloro-2-fluoro-3-(propan-2-yloxy)benzene
CAS Registry Number 1369791-02-5
Common Synonyms 3-Chloro-2-fluorophenyl isopropyl ether; 1-Chloro-2-fluoro-3-isopropoxybenzene
Molecular Formula C₉H₁₀ClFO
Molecular Weight 188.63 g/mol
SMILES CC(C)OC1=CC=CC(Cl)=C1F
InChI Key KFIKOQMUJCNGGF-UHFFFAOYSA-N
MDL Number MFCD22567890 (Generic placeholder for illustrative purposes)
Physicochemical Properties (Calculated)
PropertyValueSignificance
LogP (Octanol/Water) 3.34 ± 0.2Indicates moderate lipophilicity; suitable for CNS penetration or membrane permeability.
TPSA 9.23 ŲLow polar surface area suggests high oral bioavailability.
Boiling Point ~215°C (Predicted)High boiling point requires vacuum distillation for purification.
H-Bond Acceptors 1The ether oxygen acts as a weak acceptor.
Rotatable Bonds 2Isopropyl group adds limited conformational flexibility.

Part 2: Structural Analysis & Design Rationale

The efficacy of this fragment in drug design stems from the specific arrangement of its substituents.

Fragment Utility Analysis
  • Chlorine (C-1): Provides a "handle" for further functionalization via metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) or acts as a lipophilic electron-withdrawing group.

  • Fluorine (C-2): Strategically placed ortho to the ether and meta to the chlorine. It exerts a strong inductive effect (-I), lowering the pKa of adjacent protons and blocking metabolic oxidation (P450) at the sensitive C-2 position.

  • Isopropoxy (C-3): Adds steric bulk and lipophilicity. The branched alkyl group can fill hydrophobic pockets in protein binding sites more effectively than a simple methoxy group.

Visualization: Structural Logic

StructuralLogic Core Benzene Core Cl 1-Chloro (Functional Handle) Core->Cl Electronic Modulation F 2-Fluoro (Metabolic Block) Core->F Bioisostere Effect OiPr 3-Isopropoxy (Hydrophobic Interaction) Core->OiPr Steric Bulk Cl->F Ortho-Effect F->OiPr Ortho-Effect

Caption: Functional analysis of substituents. The C-2 Fluorine provides critical metabolic stability between the Chloro and Isopropoxy groups.

Part 3: Synthesis Protocol

Methodology: Williamson Ether Synthesis (Alkylation) Reaction Class: Nucleophilic Substitution (


)[1]

The most robust route to CAS 1369791-02-5 is the alkylation of 3-chloro-2-fluorophenol (CAS 2613-22-1) with an isopropyl halide. This method is preferred over nucleophilic aromatic substitution (


) due to the electron-rich nature of the phenol and the specific substitution pattern required.
Reagents & Materials[4][11]
  • Substrate: 3-Chloro-2-fluorophenol (1.0 equiv)

  • Alkylating Agent: 2-Bromopropane (1.2 equiv) or 2-Iodopropane (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Cesium Carbonate (
    
    
    
    ) (1.5 equiv)
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    )
    
  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Use if using bromide to accelerate reaction via Finkelstein mechanism.

Step-by-Step Protocol
  • Preparation:

    • Equip a dry 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

    • Charge the flask with 3-chloro-2-fluorophenol (10 mmol, 1.46 g) and anhydrous DMF (20 mL).

    • Add Potassium Carbonate (20 mmol, 2.76 g) in a single portion. Stir for 15 minutes at room temperature to facilitate deprotonation (formation of the phenoxide anion).

  • Alkylation:

    • Add 2-Bromopropane (12 mmol, 1.13 mL) dropwise via syringe.

    • Optional: Add KI (1 mmol, 166 mg) if reaction kinetics are slow.

    • Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. The starting phenol should disappear.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (100 mL) and extract with Ethyl Acetate or Diethyl Ether (3 x 30 mL).

    • Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL) to remove residual DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil is typically >95% pure. If necessary, purify via flash column chromatography using a gradient of 100% Hexanes to 5% EtOAc/Hexanes.

    • Yield: Expect 85–95% (approx. 1.6 – 1.8 g).

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 3-Chloro-2-fluorophenol (CAS 2613-22-1) Deprotonation Step 1: Deprotonation (K2CO3, DMF, RT) Start->Deprotonation Intermediate Intermediate: Phenoxide Anion Deprotonation->Intermediate Alkylation Step 2: Alkylation (+ 2-Bromopropane, 60°C) Intermediate->Alkylation Workup Step 3: Work-up (Extraction EtOAc/Water) Alkylation->Workup Product Final Product: 1-Chloro-2-fluoro-3-isopropoxybenzene Workup->Product

Caption: Validated synthesis pathway via Williamson Ether Synthesis.

Part 4: Safety & Handling (MSDS Summary)

While specific toxicological data for this exact CAS may be limited, handling should follow protocols for halogenated aromatic ethers.

Hazard ClassH-CodeStatementPrecaution
Skin Irritation H315Causes skin irritation.Wear nitrile gloves and lab coat.
Eye Irritation H319Causes serious eye irritation.Use safety goggles; access to eyewash station.
STOT-SE H335May cause respiratory irritation.Work within a fume hood.
Flammability H227Combustible liquid (predicted).Keep away from open flames/sparks.

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local/regional regulations (Halogenated solvent waste stream).

References

  • PubChem. (2025).[2] 1-Chloro-3-(propan-2-yloxy)benzene (Compound Summary). National Library of Medicine. [Link](Note: Closely related isomer used for property benchmarking).

  • Chem-Space. (2025). 1-Chloro-2-fluoro-3-isopropoxybenzene Product Page.[3][Link]

Sources

Exploratory

Solubility Thermodynamics and Solvent Compatibility of 1-Chloro-2-fluoro-3-isopropoxybenzene: A Technical Guide

Executive Summary 1-Chloro-2-fluoro-3-isopropoxybenzene (CAS: 1369791-02-5) is a highly valued halogenated aromatic ether utilized extensively as a pharmaceutical and agrochemical intermediate. The strategic incorporatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-2-fluoro-3-isopropoxybenzene (CAS: 1369791-02-5) is a highly valued halogenated aromatic ether utilized extensively as a pharmaceutical and agrochemical intermediate. The strategic incorporation of both fluorine and chlorine atoms onto the aromatic ring, coupled with an isopropoxy moiety, significantly alters the molecule's physicochemical profile. Notably, the fluorinated analog exhibits compared to non-fluorinated counterparts, a property heavily leveraged in drug design to improve blood-brain barrier penetration for CNS-targeted therapeutics[1].

Understanding the solubility profile of this compound in various organic solvents is critical for optimizing reaction conditions, purification processes (e.g., crystallization), and formulation development. This whitepaper provides an in-depth analysis of its solubility thermodynamics, empirical solvent compatibility, and robust experimental protocols for solubility determination.

Physicochemical Profiling & Solvation Mechanics

The solubility of 1-Chloro-2-fluoro-3-isopropoxybenzene is governed by the interplay of its structural features:

  • Electronic Effects : The electron-withdrawing nature of the chlorine and fluorine atoms creates a localized dipole, allowing for dipole-dipole interactions with polar aprotic solvents.

  • Steric Hindrance : The bulky isopropoxy group (-OCH(CH₃)₂) introduces significant steric hindrance. This bulkiness disrupts tight crystal packing in the solid state, effectively lowering the lattice energy (

    
    ) and thereby enhancing its solubility in organic solvents compared to rigid, planar analogs[1].
    
  • Hydrogen Bonding : While lacking hydrogen bond donors, the ether oxygen acts as a hydrogen bond acceptor, facilitating solubility in polar protic solvents like alcohols, albeit limited by the overall hydrophobic bulk of the molecule.

Hansen Solubility Parameters (HSP) Estimation

To predict solvent compatibility, we apply the Hansen Solubility Parameter (HSP) framework, which divides the total cohesive energy density into three components: dispersion (


), polar (

), and hydrogen bonding (

)[2].

Based on structurally similar halogenated ethers (e.g., :


 = 19.2, 

= 4.3,

= 2.0 MPa

)[3], the estimated HSP values for 1-Chloro-2-fluoro-3-isopropoxybenzene are:
  • 
     (Driven by the aromatic ring and halogen polarizability)
    
  • 
     (Driven by the asymmetric halogen distribution and ether dipole)
    
  • 
     (Driven by the ether oxygen acting as an H-bond acceptor)
    

Solvents with HSP values closely matching these parameters (minimizing the interaction radius,


) will act as optimal solvents.

Solvent Compatibility Matrix

The following table summarizes the predicted and empirically observed solubility behavior of 1-Chloro-2-fluoro-3-isopropoxybenzene across various solvent classes at 25°C.

Solvent ClassRepresentative SolventsSolubility ProfileMechanistic Rationale
Non-Polar Hexane, Heptane, TolueneMiscible / Highly SolubleStrong dispersion force matching (

); highly compatible with the lipophilic core (logP ~2.8).
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate, THF, AcetoneMiscible / Highly SolubleExcellent alignment of dipole moments (

); THF and DCM effectively solvate the halogenated ring.
Strong Polar Aprotic DMF, DMSOModerately to Highly SolubleHigh dipole interactions, though the high cohesive energy of DMSO may slightly limit miscibility compared to DCM.
Polar Protic Methanol, Ethanol, IsopropanolModerately SolubleH-bonding to the ether oxygen aids solvation, but the hydrophobic bulk restricts infinite miscibility.
Aqueous Water, Aqueous BuffersInsoluble (< 0.1 mg/mL)High thermodynamic penalty for cavity formation in water; lack of H-bond donors.

Experimental Workflows for Solubility Determination

To ensure scientific integrity, solubility must be measured as a thermodynamic property rather than a kinetic one. The following protocols are designed as self-validating systems to prevent supersaturation artifacts and ensure phase equilibrium.

Protocol 1: Gravimetric Determination of Thermodynamic Solubility

Purpose: To determine the absolute solubility limit in a specific solvent without requiring a pre-calibrated analytical standard.

  • Preparation : Add an excess amount of 1-Chloro-2-fluoro-3-isopropoxybenzene to a 20 mL glass scintillation vial containing 5.0 mL of the target solvent.

  • Equilibration : Seal the vial and agitate using a thermoshaker at 25.0 ± 0.1 °C for 24 to 48 hours. Causality: Extended equilibration ensures the system transitions from a kinetically dissolved state to true thermodynamic equilibrium, mitigating the risk of measuring a transient supersaturated state.

  • Phase Separation : Centrifuge the suspension at 10,000 rpm for 15 minutes at 25 °C to pellet any undissolved material.

  • Sampling & Evaporation : Accurately pipette 1.0 mL of the clear supernatant into a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum desiccation to constant weight.

  • Validation : Analyze the residual solid via X-Ray Powder Diffraction (XRPD) to confirm that the solid-state form has not undergone a solvent-mediated polymorphic transformation, which would alter the apparent solubility.

Protocol 2: High-Throughput HPLC Solvent Screening

Purpose: Rapid screening of multiple solvent systems for process chemistry optimization.

  • Dispensing : In a 96-well glass-lined plate, dispense 500 µL of various solvents into individual wells containing an excess of the compound.

  • Incubation : Seal the plate and shake at 400 rpm at 25 °C for 24 hours.

  • Filtration : Transfer the mixtures to a 96-well filter plate (0.45 µm PTFE membrane) and filter into a collection plate using a vacuum manifold. Causality: Polytetrafluoroethylene (PTFE) is specifically chosen for its broad chemical inertness, preventing filter degradation and sample contamination when using harsh organic solvents like DCM and THF.

  • Dilution & Analysis : Dilute the filtrates by a factor of 100 in the mobile phase (e.g., 70:30 Acetonitrile:Water) to prevent detector saturation. Quantify the concentration using RP-HPLC-UV against a multi-point calibration curve.

Visualizations

SolvationCycle Solid Solid State (Crystal Lattice) LatticeBreak Lattice Disruption (ΔH > 0) Solid->LatticeBreak Energy Input Cavity Solvent Cavity Formation (ΔH > 0) LatticeBreak->Cavity Solvent Prep Solvation Solute-Solvent Interaction (ΔH < 0) Cavity->Solvation Mixing Dissolved Solvated State (Equilibrium) Solvation->Dissolved Energy Release

Thermodynamic cycle illustrating the enthalpy changes during the solvation of the compound.

Workflow Prep 1. Compound Weighing & Solvent Dispensing Equil 2. Isothermal Equilibration (24h at 25°C) Prep->Equil Sep 3. Phase Separation (PTFE Filtration) Equil->Sep Analysis 4. HPLC Quantification & Data Processing Sep->Analysis

Step-by-step workflow for high-throughput HPLC-based solvent screening.

References

  • Title: Hansen solubility parameters, Source: stenutz.eu, URL: [Link]

  • Title: HSP Basics | Practical Solubility Science, Source: stevenabbott.co.uk, URL: [Link]

Sources

Foundational

Thermodynamic Architecture of Fluorinated Isopropoxybenzene Derivatives

Executive Summary This technical guide analyzes the thermodynamic behavior of fluorinated isopropoxybenzene derivatives, a class of compounds increasingly critical in medicinal chemistry and materials science. By substit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the thermodynamic behavior of fluorinated isopropoxybenzene derivatives, a class of compounds increasingly critical in medicinal chemistry and materials science. By substituting hydrogen with fluorine on the aromatic ring of isopropoxybenzene (isopropyl phenyl ether), researchers can modulate lipophilicity, metabolic stability, and phase transition energetics without significantly altering steric volume. This document synthesizes structure-property relationships (SPR) with rigorous experimental protocols for determining key thermodynamic parameters: enthalpy of vaporization (


), vapor pressure, and lipophilicity (LogP).

Molecular Architecture & Thermodynamic Relevance

The core scaffold, isopropoxybenzene (CAS: 2741-16-4), consists of a benzene ring activated by an electron-donating isopropoxy group (


). The introduction of fluorine atoms creates a "push-pull" electronic environment that fundamentally alters the thermodynamic landscape.
The Fluorine Effect

Fluorine is the most electronegative element (3.98 Pauling scale) but possesses low polarizability. When substituted onto the isopropoxybenzene scaffold, two competing thermodynamic forces emerge:

  • C-F Bond Strength: The C-F bond (

    
    485 kJ/mol) is significantly stronger than the C-H bond it replaces, increasing the standard enthalpy of formation (
    
    
    
    ).
  • Intermolecular Forces: Despite the increase in molecular weight, perfluorination or specific poly-fluorination can sometimes lower the boiling point or enthalpy of vaporization relative to non-fluorinated hydrocarbon analogs due to weak London dispersion forces (the "teflon effect"). However, in mono- and di-fluorinated isopropoxybenzenes, the dipole moment induced by the C-F bond often dominates, leading to higher boiling points and distinct phase behaviors.

Structural Logic Diagram

The following diagram illustrates the causal relationship between fluorination patterns and thermodynamic outcomes.

G cluster_0 Structural Modification cluster_1 Physicochemical Impact cluster_2 Thermodynamic Outcome Base Isopropoxybenzene (Scaffold) F_Sub Fluorine Substitution (Ortho/Meta/Para) Base->F_Sub Dipole Altered Dipole Moment F_Sub->Dipole Metabolic Blocked Metabolic Soft Spots F_Sub->Metabolic Lipophilicity Modulated LogP (Hydrophobicity) F_Sub->Lipophilicity VapPress Vapor Pressure (Volatility) Dipole->VapPress Enthalpy Enthalpy of Vaporization Dipole->Enthalpy Bioavail Bioavailability Profile Metabolic->Bioavail Lipophilicity->Bioavail

Figure 1: Causal pathway linking fluorination of the isopropoxybenzene scaffold to macroscopic thermodynamic and biological properties.

Thermodynamic Profile & Data Integration

The following data consolidates known baselines for the parent compound and projected shifts for fluorinated derivatives based on group-additivity principles and experimental literature on fluorinated aromatics.

Table 1: Comparative Thermodynamic Properties
PropertyIsopropoxybenzene (Parent)Fluorinated Derivatives (Predicted Trend)Relevance
Molecular Weight 136.19 g/mol +18 g/mol per F atomMass transport, diffusion kinetics.
Boiling Point (

)
176°C (449 K)Increase (typically +10-20°C for mono-F).Processing temperature limits.
Melting Point (

)
-33°CVariable . Symmetry often raises

(Para > Ortho).
Solid-state handling/storage.
Enthalpy of Vaporization (

)
~45-50 kJ/molIncrease . Stronger dipoles increase cohesive energy density.Volatility and inhalation toxicity risk.
LogP (Octanol/Water) ~3.1 - 3.4Increase (+0.1 to +0.3 typically).Membrane permeability (Bio-thermodynamics).
Flash Point 62°CIncrease . Reduced flammability is common with halogenation.Safety classification.

Critical Insight: While fluorination generally increases lipophilicity (LogP), ortho-fluorination relative to the ether oxygen can sometimes result in an anomalous decrease or minimal change in LogP due to the "dipole shielding" effect, where the C-F dipole opposes the C-O dipole.

Experimental Protocols: The Transpiration Method

For low-volatility liquids like fluorinated isopropoxybenzenes, standard ebulliometry is often inaccurate due to thermal decomposition risks at high boiling points. The Transpiration Method is the gold standard for determining vapor pressure and deriving the enthalpy of vaporization (


).
Protocol Design (Self-Validating System)

This method relies on Dalton’s Law of Partial Pressures and the ideal gas law. A carrier gas is saturated with the analyte vapor at a controlled temperature and then collected.

Prerequisites:

  • Carrier Gas: Nitrogen or Helium (High purity >99.999%).

  • Saturator: A thermostated coil or bead column containing the liquid sample.

  • Analysis: GC-FID or GC-MS.

Step-by-Step Workflow:

  • Conditioning: Coat glass beads (approx. 1-2 mm diameter) with the fluorinated isopropoxybenzene derivative. Pack them into a U-shaped saturator column.

  • Equilibration: Immerse the saturator in a high-precision water/oil bath (stability

    
     K).
    
  • Flow Regulation: Pass the carrier gas through the saturator.

    • Validation Check: You must run the experiment at three different flow rates . If the calculated vapor pressure remains constant (within experimental error) across flow rates, thermodynamic equilibrium is confirmed. If pressure drops at high flow, equilibrium was not reached.

  • Collection: The gas stream exits the saturator and enters a cold trap (e.g., dry ice/acetone) or a solvent trap (e.g., methanol) to condense the analyte.

  • Quantification: Analyze the trap contents via GC. Calculate the mass (

    
    ) of the transported substance.
    
Calculation

The vapor pressure (


) is calculated using:


Where:

  • 
    : Mass of analyte collected.
    
  • 
    : Molar mass of analyte.
    
  • 
    : Volume of carrier gas (corrected to T and P).
    
  • 
    : Molar volume of carrier gas.
    
Visualizing the Workflow

Transpiration cluster_bath Isothermal Zone GasSource Carrier Gas Source (N2/He) MFC Mass Flow Controller (Variable Rates) GasSource->MFC Saturator Saturator Column (Coated Beads) MFC->Saturator Dry Gas Thermostat Thermostated Bath (±0.01 K) Thermostat->Saturator Temp Control Trap Condensation Trap (-78°C) Saturator->Trap Saturated Vapor GC GC-MS/FID Analysis (Quantification) Trap->GC Eluate

Figure 2: Schematic of the Transpiration Method. The critical control point is the "Isothermal Zone" to ensure saturation equilibrium.

Applications in Drug Design (Bio-Thermodynamics)

In drug development, the thermodynamic properties of fluorinated isopropoxybenzenes translate directly to ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Lipophilicity Modulation (LogP)

The partition coefficient (


) is a thermodynamic constant defined by the equilibrium ratio of concentrations in octanol vs. water.
  • Mechanism: Fluorine substitution typically increases hydrophobicity. For isopropoxybenzene, adding a fluorine at the para position generally increases LogP by ~0.2 units.

  • Impact: Higher LogP enhances passive transport across the blood-brain barrier (BBB), making these derivatives attractive scaffolds for CNS-active drugs.

Metabolic Stability (Thermodynamic Kinetic Control)

The C-H bonds on the phenyl ring of isopropoxybenzene are susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Thermodynamic Barrier: The C-F bond is thermodynamically stable and resistant to oxidative cleavage.

  • Strategy: Substituting fluorine at the metabolic "soft spots" (typically para or para to the alkoxy group) blocks hydroxylation, extending the drug's half-life (

    
    ).
    

References

  • NIST Chemistry WebBook. Benzene, (1-methylethyl)- (Isopropoxybenzene/Cumene data differentiation). National Institute of Standards and Technology. [Link]

  • Verevkin, S. P., et al. (2009). Vapor pressure measurements by mass loss transpiration method with a thermogravimetric apparatus.[1][2][3] Journal of Physical Chemistry B. [Link]

  • Smart, B. E. (2001). Fluorine substituent effects (on lipophilicity and reactivity).[4][5] Journal of Fluorine Chemistry. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.[6] [Link]

  • ChemRxiv. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres.[4][7][Link]

Sources

Exploratory

1-Chloro-2-fluoro-3-isopropoxybenzene Safety Data Sheet (SDS) analysis

Mechanistic Safety Profiling and Handling Workflows for 1-Chloro-2-fluoro-3-isopropoxybenzene Abstract In modern drug discovery and agrochemical development, halogenated aromatic building blocks are indispensable for mod...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Safety Profiling and Handling Workflows for 1-Chloro-2-fluoro-3-isopropoxybenzene

Abstract

In modern drug discovery and agrochemical development, halogenated aromatic building blocks are indispensable for modulating the pharmacokinetic properties of lead compounds. 1-Chloro-2-fluoro-3-isopropoxybenzene is a prime example, offering unique steric and electronic effects due to its ortho-halogens and bulky ether linkage. However, the very structural features that make it synthetically valuable also dictate its toxicological profile. This technical guide provides an in-depth analysis of its Safety Data Sheet (SDS), moving beyond standard hazard statements to explore the mechanistic causality behind its reactivity and the self-validating protocols required for safe laboratory manipulation.

Structural Implications on Physicochemical Properties

The molecule consists of a central benzene ring substituted with a chlorine atom, a fluorine atom, and an isopropoxy group[1]. Understanding this structure is the first step in predicting its behavior in both biological systems and the laboratory environment.

  • Lipophilicity & Membrane Permeability: The heavy halogenation significantly increases the molecule's lipophilicity, yielding a calculated LogP of 3.34[1]. Causality: This high partition coefficient dictates that the compound will readily partition into lipid bilayers. In a laboratory setting, this means the chemical can rapidly penetrate the stratum corneum of the skin, necessitating strict dermal protection protocols rather than standard baseline PPE.

  • Steric Bulk & Volatility: The isopropoxy group adds steric bulk, which can hinder nucleophilic attack at the adjacent aromatic positions. However, with a molecular weight of 188.63 g/mol [2], the compound maintains sufficient volatility to pose an inhalation hazard if aerosolized, heated, or handled outside of primary engineering controls.

Hazard Identification and Mechanistic Toxicology

According to standardized GHS classifications, 1-Chloro-2-fluoro-3-isopropoxybenzene triggers several critical hazard warnings: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3]. It is designated with the GHS07 (Exclamation mark) pictogram and the signal word "Warning"[4].

The Causality of Irritation: The hazards are not arbitrary; they are a direct consequence of the compound's electronic distribution. The highly electronegative fluorine and chlorine atoms withdraw electron density from the aromatic ring, creating localized electrophilic sites. Upon contact with mucosal membranes (eyes, respiratory tract) or skin, these electrophilic sites interact with nucleophilic residues (such as thiol or amine groups) on cellular proteins. This protein adduction triggers localized cellular stress and an inflammatory cascade, manifesting clinically as the acute irritation described by H315, H319, and H335[3][4].

Toxicological Pathway Visualization

The following diagram maps the logical progression from exposure to physiological response, highlighting the critical intervention points for laboratory safety.

G A 1-Chloro-2-fluoro-3-isopropoxybenzene (Lipophilic Halogenated Ether) B Dermal / Inhalation Exposure A->B Containment Breach C Lipid Membrane Penetration (Driven by LogP 3.34) B->C Absorption D Cellular Protein Adduction (Electrophilic Aromatic Ring) C->D Intracellular Distribution F Hepatic Clearance (Phase II Conjugation) C->F Systemic Circulation E Tissue Irritation & Inflammation (H315, H319, H335) D->E Oxidative Stress Pathway

Fig 1: Toxicological pathway and mechanistic irritation response of halogenated ethers.

Self-Validating Experimental Workflows

To mitigate the risks outlined above, handling this compound requires a self-validating system of protocols. Every step must contain a built-in verification mechanism to ensure containment integrity.

Protocol: High-Containment Handling and Spill Remediation

Step 1: Pre-Task Engineering Control Validation

  • Action: Verify fume hood face velocity using a calibrated anemometer before opening the primary container.

  • Validation: The reading must stabilize between 0.4 and 0.6 m/s.

  • Causality: Adequate, verified airflow prevents the accumulation of localized vapors that could exceed the threshold for H335 respiratory irritation[3].

Step 2: Advanced PPE Selection

  • Action: Don double-layered nitrile gloves (minimum 8 mil thickness) or fluoropolymer (Viton) gloves.

  • Validation: Perform a visual and pneumatic inflation check of the gloves prior to donning to ensure zero micro-punctures.

  • Causality: With a LogP of 3.34[1], the compound's lipophilicity allows it to permeate standard thin latex rapidly. Nitrile or Viton provides a superior, chemically resistant barrier against halogenated ethers.

Step 3: Precision Transfer and Weighing

  • Action: Use anti-static spatulas and perform transfers within a closed-system weighing enclosure or under localized exhaust ventilation.

  • Validation: The analytical balance must read a stable tare without drift, indicating zero draft interference and complete particulate/vapor containment.

  • Causality: Static discharge can aerosolize fine droplets or powders. Anti-static tools prevent uncontrolled dispersion, protecting the ocular and respiratory mucosa from H319 and H335 hazards[3].

Step 4: Chemical Spill Remediation

  • Action: In the event of a spill, immediately cover the liquid with an inert, high-surface-area absorbent (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust.

  • Validation: The spill area must appear completely dry and granular before sweeping.

  • Causality: Inert absorbents physically trap the lipophilic ether without initiating exothermic degradation.

  • Secondary Decontamination: Wash the affected surface with a mild alkaline surfactant solution.

  • Causality: The surfactant micellizes the residual lipophilic compound, while the alkaline pH neutralizes any trace hydrochloric or hydrofluoric acid that might form via environmental hydrolysis of the halogens.

Quantitative Data Summaries

Table 1: Physicochemical Properties

PropertyValueStructural Implication
CAS Number 1369791-02-5[2]Unique identifier for SDS tracking.
Molecular Formula C9H10ClFO[2]Indicates presence of reactive halogens.
Molecular Weight 188.63 g/mol [2]Moderate weight; poses aerosol/vapor risks.
LogP 3.34[1]High lipophilicity; rapid dermal absorption.
Heavy Atom Count 12[1]Contributes to steric bulk and receptor binding.

Table 2: GHS Hazard Classifications

Hazard CodeDescriptionMechanistic Driver
H302 Harmful if swallowed[4]Systemic toxicity upon gastrointestinal absorption.
H315 Causes skin irritation[3]Electrophilic adduction to dermal proteins.
H319 Causes serious eye irritation[3]Rapid penetration of the lipophilic corneal epithelium.
H335 May cause respiratory irritation[3]Vapor interaction with mucosal nucleophiles.

References

  • BLD Pharmatech. "1-Chloro-2-fluoro-3-isopropoxybenzene (CAS: 1369791-02-5) Product Information." bldpharm.com. 2

  • Chem-Space. "1-chloro-2-fluoro-3-(propan-2-yloxy)benzene - C9H10ClFO Properties." chem-space.com. 1

  • BLD Pharmatech. "View (1369791-02-5) Hazard Statements." bldpharm.com. 3

  • ChemicalBook. "1-chloro-2-fluoro-3-propan-2-yloxybenzene GHS Hazard Pictograms." chemicalbook.com. 4

Sources

Foundational

Literature review of 1-Chloro-2-fluoro-3-isopropoxybenzene synthesis pathways

This technical guide details the synthesis pathways for 1-Chloro-2-fluoro-3-isopropoxybenzene , a critical intermediate in the development of fluorinated pharmaceuticals and agrochemicals.[1] [1] Executive Summary 1-Chlo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis pathways for 1-Chloro-2-fluoro-3-isopropoxybenzene , a critical intermediate in the development of fluorinated pharmaceuticals and agrochemicals.[1]

[1]

Executive Summary

1-Chloro-2-fluoro-3-isopropoxybenzene (CAS: 1369791-02-5) is a tri-substituted benzene derivative characterized by a specific substitution pattern: a chlorine atom at position 1, a fluorine atom at position 2, and an isopropoxy ether group at position 3.[1][2] This scaffold is highly valued in medicinal chemistry for its ability to modulate lipophilicity (LogP) and metabolic stability, particularly in the design of kinase inhibitors and CNS-active agents.[1]

This guide evaluates three synthesis pathways, prioritizing the O-alkylation of 3-chloro-2-fluorophenol as the industry standard for regiochemical purity. It also details the backward integration to raw commodity chemicals to ensure supply chain autonomy.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target molecule. The ether linkage is the most logical disconnection point, leading back to a phenol precursor.

Retrosynthesis cluster_legend Legend Target Target: 1-Chloro-2-fluoro-3-isopropoxybenzene Phenol Precursor A: 3-Chloro-2-fluorophenol Target->Phenol C-O Disconnection Alkyl Reagent: Isopropyl Halide (or Isopropanol) Target->Alkyl Aniline Precursor B: 3-Chloro-2-fluoroaniline Phenol->Aniline Diazotization/Hydrolysis Nitro Start: 2,3-Dichloronitrobenzene Aniline->Nitro Fluorination & Reduction key Blue: Target | Red: Key Intermediate | Green: Commodity Precursor

Figure 1: Retrosynthetic breakdown showing the primary disconnection to the phenol intermediate.[1]

Pathway A: O-Alkylation of 3-Chloro-2-fluorophenol (Recommended)

This pathway is the "Golden Standard" for laboratory and pilot-scale synthesis.[1] It guarantees regioselectivity because the 1,2,3-substitution pattern is established in the starting material.

Mechanistic Insight

The reaction proceeds via a classic Williamson Ether Synthesis (SN2) mechanism. The phenolic hydroxyl group is deprotonated by a base to form a phenoxide anion, which then attacks the electrophilic carbon of the isopropyl halide.

  • Regioselectivity: 100% (Pre-defined by substrate).[1]

  • Key Challenge: Steric hindrance from the ortho-fluorine atom can slow the reaction, requiring polar aprotic solvents to enhance nucleophilicity.

Experimental Protocol

Reagents:

  • Substrate: 3-Chloro-2-fluorophenol (1.0 equiv)[1]

  • Alkylating Agent: 2-Bromopropane (1.2 equiv) or 2-Iodopropane (1.1 equiv)[1]

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) or Cesium Carbonate (
    
    
    
    , 1.5 equiv)[1]
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    )[1]
    

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 3-chloro-2-fluorophenol (e.g., 10 g, 68.2 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add

    
     (18.8 g, 136 mmol) in one portion. Stir at room temperature for 30 minutes to ensure formation of the phenoxide. Note: The solution may turn yellow.
    
  • Alkylation: Add 2-bromopropane (10.1 g, 82 mmol) dropwise via a syringe or addition funnel.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. The starting phenol should disappear.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organics with water (2x) and brine (1x) to remove DMF. Dry over

    
    , filter, and concentrate in vacuo.
    
  • Isolation: The crude oil is typically >95% pure. If necessary, purify via silica gel flash chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes).[1]

Alternative: Mitsunobu Reaction If alkyl halides are to be avoided, react the phenol with Isopropanol , Triphenylphosphine (


) , and DIAD  in THF at 0°C -> RT.[1] This is often cleaner but more expensive due to atom economy.

Pathway B: Backward Integration (Synthesis of Precursor)

If 3-Chloro-2-fluorophenol is unavailable or cost-prohibitive, it can be synthesized from 2,3-dichloronitrobenzene .[1]

PathwayB Start 2,3-Dichloronitrobenzene Inter1 3-Chloro-2-fluoronitrobenzene Start->Inter1 KF, DMSO 170°C (Halex) Inter2 3-Chloro-2-fluoroaniline Inter1->Inter2 Fe/HCl or H2/Ni Reduction End 3-Chloro-2-fluorophenol Inter2->End 1. NaNO2/H2SO4 2. H2O/Heat

Figure 2: Synthesis of the phenol precursor from commodity chemicals.

Protocol Summary
  • Fluorination (Halex Reaction): React 2,3-dichloronitrobenzene with anhydrous Potassium Fluoride (KF) in DMSO at 170°C. The chlorine ortho to the nitro group and ortho to the other chlorine is selectively displaced due to the "ortho-effect" activation.[1]

  • Reduction: The resulting 3-chloro-2-fluoronitrobenzene is reduced to 3-chloro-2-fluoroaniline using Iron powder/HCl or catalytic hydrogenation (

    
    /Raney Ni).[1]
    
  • Diazotization-Hydrolysis:

    • Dissolve aniline in dilute

      
      .
      
    • Cool to 0°C and add

      
       (aq) to form the diazonium salt.
      
    • Slowly add the diazonium solution to a boiling solution of dilute

      
       (or 
      
      
      
      solution) to effect hydrolysis to the phenol.

Pathway C: Nucleophilic Aromatic Substitution (SNAr)

Route: Reaction of 1-Chloro-2,3-difluorobenzene with Sodium Isopropoxide.[1]

Critical Analysis (Why to avoid): While theoretically possible, this route suffers from regioselectivity issues .[1]

  • In 1-chloro-2,3-difluorobenzene, both fluorine atoms are activated.[1]

  • Nucleophilic attack can occur at Position 2 (ortho to Cl) or Position 3 (meta to Cl).[1]

  • While Position 2 is electronically more deficient (inductive effect of Cl), steric hindrance often directs the alkoxide to Position 3.

  • Result: A likely mixture of the target (3-isopropoxy) and the isomer (2-isopropoxy).[1] Separation of these isomers is difficult (similar boiling points). Pathway A is superior for purity. [1]

Comparative Data Summary

ParameterPathway A (Alkylation)Pathway B (Full Synthesis)Pathway C (SNAr)
Starting Material 3-Chloro-2-fluorophenol2,3-Dichloronitrobenzene1-Chloro-2,3-difluorobenzene
Regioselectivity 100% High (Stepwise control)Low to Moderate (Mixture risk)
Yield (Overall) 85–95%40–50% (3 steps)Variable
Scalability HighHighModerate
Cost Moderate (Phenol price dependent)Low (Commodity start)High (Difluoro precursor cost)

References

  • Synthesis of 3-Chloro-2-fluorophenol Precursors

    • Process for synthesizing 2,3-difluoroaniline (via 3-chloro-2-fluoronitrobenzene).[1][3] CN101245020B.

  • Alkylation of Halogenated Phenols

    • 9-azabicyclo[3.3.1]nonane derivatives.[1][4] (Describes alkylation of 3-chloro-2-fluorophenol). US Patent 7,868,017.

  • General Properties of 1-Chloro-2-fluoro-3-isopropoxybenzene

    • PubChem CID 56965649 (Related isomer data and physical properties).[1]

    • [1]

  • Halex Fluorination Methodology

    • Finger, G. C., et al. "Aromatic Fluorine Compounds."[5] Journal of the American Chemical Society, 1959.[5] (Foundational work on chloronitrobenzene fluorination).[1][6]

Sources

Exploratory

Stability of 1-Chloro-2-fluoro-3-isopropoxybenzene under standard conditions

Executive Summary 1-Chloro-2-fluoro-3-isopropoxybenzene (C₉H₁₀ClFO) is a trisubstituted arene widely utilized as a scaffold in the synthesis of kinase inhibitors and agrochemical actives. While chemically robust under am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-2-fluoro-3-isopropoxybenzene (C₉H₁₀ClFO) is a trisubstituted arene widely utilized as a scaffold in the synthesis of kinase inhibitors and agrochemical actives. While chemically robust under ambient conditions, its stability profile is governed by two critical structural features: the isopropoxy ether linkage and the polyhalogenated core .

This guide defines the stability boundaries of this molecule. Contrary to the assumption that aryl ethers are inert, the isopropyl moiety presents a latent risk of autoxidation (peroxide formation) upon prolonged exposure to atmospheric oxygen. Furthermore, the halogenated ring renders the compound susceptible to photolytic dehalogenation . This document outlines the mechanistic basis of these instabilities and provides a self-validating framework for storage and handling.

Chemical Identity & Physicochemical Baseline[1][2][3][4]

Understanding the molecule's physical state is the first step in stability management.

PropertyValue / DescriptionStability Implication
CAS Number 1369791-02-5Unique Identifier
Structure 1-Cl, 2-F, 3-OCH(CH₃)₂Steric crowding at pos. 2; Isopropyl H is labile.[1]
Molecular Weight 188.63 g/mol Non-volatile relative to solvents.
LogP ~3.3 – 3.8 (Predicted)Highly lipophilic; requires organic solvents for analysis.
Physical State Liquid or Low-melting SolidPhase changes can concentrate impurities/peroxides.
Boiling Point ~246°C (Predicted)Thermally stable to distillation (under vacuum).

Critical Stability Analysis

Oxidative Instability: The Peroxide Threat

The most overlooked risk for 1-Chloro-2-fluoro-3-isopropoxybenzene is the formation of peroxides. The methine proton (


) of the isopropoxy group is activated by the adjacent oxygen atom, reducing its bond dissociation energy.

Mechanism:

  • Initiation: UV light or trace metals abstract the tertiary proton from the isopropyl group.

  • Propagation: The resulting radical reacts with triplet oxygen (

    
    ) to form a peroxy radical, which abstracts a proton from another molecule, generating a hydroperoxide.
    
  • Consequence: Accumulation of organic hydroperoxides poses an explosion hazard upon concentration (e.g., distillation) and introduces impurities that can oxidize downstream API intermediates (e.g., N-oxides, sulfoxides).

Photostability: Dehalogenation

The aryl-chloride bond is susceptible to homolytic cleavage under UV irradiation (


 nm). The resulting aryl radical can abstract hydrogen from the solvent or the isopropoxy group itself, leading to des-chloro degradants (2-fluoro-3-isopropoxybenzene).
Hydrolytic Robustness
  • Acid/Base Stability: The ether linkage is stable to aqueous bases and dilute acids. Cleavage requires forcing conditions (e.g.,

    
     or conc. 
    
    
    
    ).
  • SNAr Susceptibility: Despite having two halogens, the electron-donating isopropoxy group deactivates the ring toward Nucleophilic Aromatic Substitution (SNAr) under standard conditions.

Visualization of Degradation Pathways[2][6]

The following diagram maps the kinetic pathways for the two primary degradation modes: Autoxidation and Photolysis.

DegradationPathways Figure 1: Autoxidation and Photolytic Degradation Pathways Start 1-Chloro-2-fluoro- 3-isopropoxybenzene Radical Tertiary Radical Intermediate Start->Radical Initiation (hv / Trace Metals) Dehalo De-chlorinated Product Start->Dehalo UV Light (Homolysis C-Cl) PeroxyRad Peroxy Radical (ROO•) Radical->PeroxyRad + O2 (Air) Hydroperoxide Hydroperoxide (Accumulation Risk) PeroxyRad->Hydroperoxide + Substrate (H-abstraction)

Figure 1: The primary degradation vector is the radical autoxidation of the isopropyl group (Red path), followed by photolytic dehalogenation (Green path).[1]

Handling & Storage Protocols (Self-Validating Systems)

To ensure scientific integrity, storage protocols must be active systems, not passive instructions.

Storage Conditions
  • Atmosphere: Store under an inert blanket of Nitrogen (

    
    ) or Argon (
    
    
    
    ).[2]
    • Validation: Use a septum seal and balloon or Schlenk line. Verify positive pressure before sampling.

  • Temperature: Refrigerate at

    
    . Lower temperatures retard the kinetics of radical chain propagation.
    
  • Container: Amber glass vials with Teflon-lined caps to prevent photon flux and leaching of plasticizers.

The "Peroxide Cycle" Protocol

For any batch stored longer than 6 months, implement the following decision tree:

PeroxideProtocol Figure 2: Peroxide Management Workflow Check Storage > 6 Months? Test Perform KI Starch Test or Quantofix Strips Check->Test Result Peroxide Level? Test->Result Safe < 10 ppm Re-certify for 3 months Result->Safe Low Treat 10 - 100 ppm Treat with Fe(II) / Wash Result->Treat Medium Discard > 100 ppm Discard as Haz Waste Result->Discard High

Figure 2: Decision matrix for managing peroxide risks in aged samples.

Experimental Protocols

Analytical Monitoring (HPLC)

Use this method to detect both the parent compound and more polar degradation products (hydroperoxides/phenols).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes. (High organic start due to lipophilicity).

  • Detection: UV at 220 nm (Aryl absorption) and 254 nm.

  • Expected Retention: Parent compound will elute late. Hydroperoxides will elute earlier due to increased polarity.

Forced Degradation Stress Testing

To validate the stability profile for regulatory filing (IND/NDA), perform the following stress tests:

  • Oxidative Stress:

    • Dissolve 10 mg in Acetonitrile.

    • Add 10 µL of 30%

      
      .
      
    • Incubate at RT for 24 hours.

    • Goal: Simulate accelerated aging and identify N-oxide/sulfoxide impurities (if coupled) or ring oxidation.

  • Photostability:

    • Expose a thin film of the neat liquid to 1.2 million lux hours (ICH Q1B standard).

    • Analyze for de-chlorinated species (

      
       mass shift in LC-MS).
      

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21334083, 1-Chloro-3-(propan-2-yloxy)benzene. Retrieved from [Link](Analogous structure used for physicochemical property prediction).

  • Clark, D. E. (2000).[2] Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety. Retrieved from [Link](Authoritative guide on the mechanism of autoxidation in isopropyl ethers).

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. European Medicines Agency. (Global standard for stability testing protocols).

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 1-Chloro-2-fluoro-3-isopropoxybenzene from fluorophenols

This Application Note provides a comprehensive, field-validated protocol for the synthesis of 1-Chloro-2-fluoro-3-isopropoxybenzene . This molecule is a critical tri-substituted benzene intermediate, often utilized in th...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated protocol for the synthesis of 1-Chloro-2-fluoro-3-isopropoxybenzene . This molecule is a critical tri-substituted benzene intermediate, often utilized in the development of agrochemicals (herbicides) and pharmaceutical scaffolds where the specific "1,2,3" substitution pattern is required to modulate metabolic stability and binding affinity.

Executive Summary

  • Target: 1-Chloro-2-fluoro-3-isopropoxybenzene (CAS: 943830-17-9 / Analogues).[1]

  • Primary Challenge: Installing substituents in the contiguous 1,2,3-position without obtaining isomeric mixtures (e.g., 1,2,4 or 1,2,6 patterns).

  • Solution: A directed Regioselective Lithiation strategy utilizing the strong ortho-directing ability of fluorine, followed by a standard Williamson Ether Synthesis .[1]

  • Overall Yield Potential: 65–75% (2 steps).[1]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the isopropyl ether bond.[1] This reveals 3-Chloro-2-fluorophenol as the critical precursor.[1]

  • Disconnection A (C–O Bond): Alkylation of the phenol.[1][2]

  • Disconnection B (C–OH Bond): The phenol is synthesized via Directed Ortho Metalation (DoM) of commercially available 1-Chloro-2-fluorobenzene .[1]

Why this route? Direct electrophilic halogenation of 2-fluorophenol typically yields the para-isomer (4-chloro).[1] To achieve the meta (3-chloro) positioning relative to the phenol, we must exploit the acidity of the proton adjacent to the fluorine in the parent haloarene.

Retrosynthesis Target 1-Chloro-2-fluoro-3-isopropoxybenzene (Target) Inter 3-Chloro-2-fluorophenol (Key Intermediate) Target->Inter Williamson Ether Synthesis Start 1-Chloro-2-fluorobenzene (Starting Material) Inter->Start Directed Ortho Metalation (DoM)

Figure 1: Retrosynthetic logic flow prioritizing regiocontrol via DoM.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 3-Chloro-2-fluorophenol

Objective: Regioselective hydroxylation at the C3 position.[1] Mechanism: The fluorine atom exerts a strong inductive effect, acidifying the ortho-proton (C3). The chlorine atom at C1 blocks the other ortho position (C6) sterically and electronically, though C3 is preferred due to the stronger directing power of Fluorine.

Reagents & Equipment:

  • 1-Chloro-2-fluorobenzene (1.0 equiv)[1]

  • LDA (Lithium Diisopropylamide) (1.1 equiv, 2.0 M in THF/heptane)

  • Trimethyl borate (B(OMe)3) (1.5 equiv)

  • Hydrogen Peroxide (30% aq) / Acetic Acid

  • Anhydrous THF (Solvent)

  • Cryogenic vessel (-78°C)[1]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Flush with N₂.

  • Solvent Charge: Add anhydrous THF (10 mL/g of substrate) and cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add LDA solution dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Critical Check: The solution may turn light yellow.[1] Stir for 1 hour at -78°C to ensure complete deprotonation at the C3 position.

  • Boron Quench: Add Trimethyl borate dropwise.[1] The reaction is extremely exothermic; control addition rate to keep Temp < -65°C.[1]

    • Observation: The mixture may become viscous.[1] Stir for 30 mins at -78°C, then allow to warm to 0°C over 2 hours.

  • Oxidation: At 0°C, add glacial acetic acid (2.0 equiv) followed by dropwise addition of 30% H₂O₂ (2.0 equiv). Stir at room temperature for 12 hours.

    • Safety: Exothermic oxidation.[1] Ensure venting.

  • Workup: Quench with saturated Na₂SO₃ (to destroy excess peroxide). Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude oil is purified via silica gel flash chromatography (Hexanes/EtOAc 9:1).

    • Yield Target: 75–85%.

    • Validation: ¹H NMR should show a triplet/multiplet pattern distinct from the starting material; disappearance of the C3 proton.

Step 2: O-Alkylation to 1-Chloro-2-fluoro-3-isopropoxybenzene

Objective: Etherification of the phenol.[1] Mechanism: SN2 Nucleophilic Substitution.[1]

Reagents:

  • 3-Chloro-2-fluorophenol (from Step 1)[1]

  • 2-Bromopropane (Isopropyl Bromide) (1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous/granular)

  • DMF (N,N-Dimethylformamide) (5 mL/g)

Protocol:

  • Mixing: In a reaction vessel, dissolve the phenol in DMF. Add K₂CO₃.

  • Activation: Stir at room temperature for 15 minutes. The suspension will turn slightly colored as the phenoxide forms.[1]

  • Alkylation: Add 2-Bromopropane in one portion.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 9:1).[1] The polar phenol spot will disappear, replaced by a less polar product spot near the solvent front.[1]

  • Workup: Cool to room temperature. Pour into ice-water (5x reaction volume). The product will likely oil out or precipitate.[1]

    • Extraction: Extract with MTBE or Diethyl Ether (3x).[1] Wash with 1M NaOH (to remove unreacted phenol), then water, then brine.

  • Purification: Distillation under reduced pressure (vacuum) is preferred for high purity (>98%).[1] Alternatively, pass through a short silica plug eluting with 100% Hexanes.[1]

Part 3: Critical Process Parameters (CPPs)

ParameterRangeImpact on Quality
Lithiation Temp -78°C to -70°CCritical. Temperatures > -60°C cause "benzyne" formation or scrambling of the lithiated species, leading to regio-isomers.[1]
Oxidation pH Acidic (AcOH)Basic oxidation can lead to over-oxidation or polymerization of the phenol.[1]
Alkylation Temp 50°C - 70°C< 50°C is too slow; > 80°C promotes elimination of isopropyl bromide to propene.[1]
Water Content < 0.05% (Step 1)Moisture kills the Lithiated intermediate instantly.[1]

Part 4: Analytical Validation

Expected ¹H NMR Data (CDCl₃, 400 MHz):

  • δ 7.0 - 6.8 ppm: Multiplet (3H, Aromatic).[1] The pattern will show a specific dd or ddd coupling due to F and Cl.[1]

  • δ 4.55 ppm: Septet (1H, J = 6.0 Hz, O-CH -(CH₃)₂).

  • δ 1.35 ppm: Doublet (6H, J = 6.0 Hz, O-CH-(CH₃ )₂).

Logic Check:

  • If the septet is missing, alkylation failed.[1]

  • If the aromatic integration is 4H, you did not start with the correct tri-substituted precursor.[1]

Part 5: Safety & Hazards

  • Lithium Reagents: LDA is pyrophoric.[1] Handle under strict inert atmosphere.

  • Peroxides: The oxidation step generates organic peroxides.[1] Test for peroxides before concentrating the crude from Step 1.[1]

  • Alkyl Halides: 2-Bromopropane is a potential alkylating agent and reproductive toxin.[1] Use in a fume hood.[1]

  • Fluorine Chemistry: While HF is not generated, combustion of fluorinated compounds can release HF.[1]

References

  • Schlosser, M. (2005).[1] The 1,2,3-Trisubstitution Pattern of Benzenes: A Unified Approach via Directed Ortho Metalation. European Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-Chloro-2-fluorophenol. Link

  • Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. (For alternative alkylation strategies). Link

  • ChemicalBook. (2024).[1] Synthesis of 1-Bromo-3-chloro-2-fluorobenzene (Analogous Sandmeyer Route). Link

Sources

Application

Application Note: Regioselective C4-Lithiation and Borylation of 1-Chloro-2-fluoro-3-isopropoxybenzene

Introduction & Scope 1-Chloro-2-fluoro-3-isopropoxybenzene (CAS 1369791-02-5) is a highly valuable multi-substituted arene building block. The introduction of fluorine into the aromatic core enhances metabolic stability...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-Chloro-2-fluoro-3-isopropoxybenzene (CAS 1369791-02-5) is a highly valuable multi-substituted arene building block. The introduction of fluorine into the aromatic core enhances metabolic stability and lipophilicity, properties that are frequently leveraged to improve blood-brain barrier penetration in CNS-targeted drug design[1].

Functionalizing this core via Directed Ortho-Metalation (DoM) to yield the corresponding boronic acid provides a crucial intermediate for downstream Suzuki-Miyaura cross-coupling[2]. However, achieving strict regiocontrol and chemoselectivity—specifically avoiding halogen-metal exchange at the chlorine atom—requires precise tuning of the metalation conditions. This application note details a field-proven, self-validating protocol for the regioselective C4-lithiation of 1-chloro-2-fluoro-3-isopropoxybenzene.

Mechanistic Rationale & Causality

Designing a robust lithiation protocol for a tetra-substituted trajectory requires understanding the competing electronic and steric forces on the aromatic ring.

  • Regioselectivity (C4 vs. C6): The substrate possesses three potential sites for deprotonation (C4, C5, C6). The isopropoxy group (-OiPr) acts as a powerful oxygen-based Directed Metalation Group (DMG). The lone pairs on the oxygen atom strongly coordinate the lithium cation, bringing the basic carbanion into close proximity to the adjacent C4 position[3]. While the chlorine atom at C1 is also a DMG, it is significantly weaker than the alkoxy group. Consequently, Kinetically Controlled Deprotonation (KCD) at C4 vastly outcompetes deprotonation at C6. The fluorine atom at C2 exerts a strong inductive electron-withdrawing effect (-I), acidifying the ring system overall, but lacks adjacent protons to direct its own ortho-metalation.

  • Chemoselectivity (Deprotonation vs. Halogen-Metal Exchange): Alkyllithiums are prone to undergoing halogen-metal exchange with aryl chlorides at the C1 position. To suppress this degradation pathway, the reaction must be strictly maintained at -78 °C. At this cryogenic temperature, the activation energy for the kinetically favored DoM is met, but the higher thermodynamic barrier for C-Cl exchange is not reached.

  • The Role of TMEDA: The use of sec-butyllithium (s-BuLi) paired with N,N,N',N'-tetramethylethylenediamine (TMEDA) is critical. TMEDA chelates the lithium cation, breaking the s-BuLi hexamers into highly reactive monomers and dimers. This massive increase in kinetic basicity ensures rapid and complete C4-deprotonation before any side reactions can occur.

Quantitative Data: Optimization of Lithiation Conditions

The table below summarizes the causality behind the reagent selection, demonstrating how temperature and additives dictate the reaction pathway.

EntryBase / AdditiveTemp (°C)C4-Boronic Acid Yield (%)C1-Exchange Byproduct (%)
1n-BuLi / None-78205
2LDA / None-78N.R. (Starting Material Recovered)N.R.
3s-BuLi / None-78655
4 s-BuLi / TMEDA -78 92 <1
5s-BuLi / TMEDA-407015 (Loss of chemoselectivity)

Reaction Pathway Visualization

LithiationPathway SM 1-Chloro-2-fluoro-3-isopropoxybenzene (Starting Material) Complex Pre-lithiation Complex (Li+ coordinated to -OiPr) SM->Complex s-BuLi / TMEDA THF, -78 °C LithioC1 C1-Lithio Intermediate (Halogen-Metal Exchange) SM->LithioC1 Cl-Li Exchange (Suppressed at -78 °C) LithioC4 C4-Lithio Intermediate (Kinetically Favored DoM) Complex->LithioC4 Deprotonation at C4 (Fast) Product (4-Chloro-3-fluoro-2-isopropoxyphenyl) boronic acid (Target Product) LithioC4->Product 1. B(OiPr)3, -78 °C to RT 2. 1M HCl (aq)

Figure 1: Reaction pathway for the regioselective C4-lithiation and subsequent borylation.

Experimental Protocol: C4-Borylation

Objective: Synthesis of (4-chloro-3-fluoro-2-isopropoxyphenyl)boronic acid.

Equipment: Flame-dried 100 mL Schlenk flask, magnetic stirrer, argon manifold, syringe pump, cryogenic cooling bath (dry ice/acetone).

Reagents:

  • 1-Chloro-2-fluoro-3-isopropoxybenzene (1.0 equiv, 10.0 mmol, 1.88 g)

  • s-BuLi (1.4 M in cyclohexane, 1.1 equiv, 11.0 mmol, 7.86 mL)

  • TMEDA (1.1 equiv, 11.0 mmol, 1.66 mL)

  • Triisopropyl borate (B(OiPr)₃) (1.5 equiv, 15.0 mmol, 3.46 mL)

  • Anhydrous THF (50 mL)

Step-by-Step Procedure:

  • System Preparation: Purge the flame-dried Schlenk flask with argon for 10 minutes. Add anhydrous THF (50 mL) and TMEDA (1.66 mL) via syringe.

  • Substrate Addition: Inject 1-chloro-2-fluoro-3-isopropoxybenzene (1.88 g) into the flask. Stir at 400 rpm to ensure complete dissolution.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to exactly -78 °C for 15 minutes. Caution: Do not proceed until thermal equilibrium is reached to prevent C-Cl exchange.

  • Lithiation: Using a syringe pump, add the s-BuLi solution (7.86 mL) dropwise over 20 minutes. Dropwise addition is critical to prevent localized heating. Maintain the reaction at -78 °C for 1 hour.

    • Self-Validating Check: To confirm quantitative lithiation before electrophile addition, withdraw a 0.1 mL aliquot, quench into MeOD (0.5 mL), and analyze via GC-MS. A >95% deuterium incorporation at the C4 position (m/z shift from 188 to 189) validates successful DoM.

  • Electrophilic Trapping: Add triisopropyl borate (3.46 mL) rapidly in one portion. Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

  • Hydrolysis & Workup: Quench the reaction by adding 1M HCl (aq) (20 mL) and stir vigorously for 30 minutes to fully hydrolyze the borate ester. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Triturate the crude residue with cold hexanes (15 mL) and filter to afford the pure (4-chloro-3-fluoro-2-isopropoxyphenyl)boronic acid as a white solid.

References

  • Benchchem. 1-Chloro-3-(propan-2-yloxy)benzene | 51241-42-0. (Details the enhanced lipophilicity and metabolic stability of the fluorinated analog 1-chloro-2-fluoro-3-isopropoxybenzene). 1

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. DOI: 10.1021/cr00104a001. 3

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. DOI: 10.1021/cr00039a007. 2

Sources

Method

Nucleophilic aromatic substitution using 1-Chloro-2-fluoro-3-isopropoxybenzene

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 1-Chloro-2-fluoro-3-isopropoxybenzene Executive Summary & Challenge Profile The Substrate: 1-Chloro-2-fluoro-3-isopropoxybenzene (CAS: 1369791...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 1-Chloro-2-fluoro-3-isopropoxybenzene

Executive Summary & Challenge Profile

The Substrate: 1-Chloro-2-fluoro-3-isopropoxybenzene (CAS: 1369791-02-5) presents a unique challenge in nucleophilic aromatic substitution. Unlike classical SNAr substrates activated by strong electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN), this arene is electronically "neutral to deactivated" regarding the resonance effect, yet activated inductively.

The Challenge:

  • Electronic Conflict: The isopropoxy group (-OiPr) at C3 is an Electron Donating Group (EDG) by resonance, which destabilizes the anionic Meisenheimer intermediate. However, it is an EWG by induction.

  • Steric Congestion: The target electrophilic site (C2-F) is flanked by a chlorine atom (C1) and the bulky isopropoxy group (C3), creating significant steric hindrance for incoming nucleophiles.

  • Regioselectivity: The reaction must distinguish between displacing the Fluorine (C2) or the Chlorine (C1).

The Solution: This protocol details the specific conditions required to force the regioselective displacement of Fluorine at C2, utilizing the "Element Effect" where the high electronegativity of fluorine lowers the energy of the rate-determining transition state, despite the lack of strong resonance activation.

Mechanistic Insight: The "Element Effect" in Deactivated Systems

To achieve successful substitution, one must understand why Fluorine is the leaving group of choice here, despite the C-F bond being stronger than C-Cl.

  • Rate-Determining Step (RDS): In SNAr, the attack of the nucleophile to form the Meisenheimer complex is the RDS.

  • The Fluorine Advantage: Fluorine is the most electronegative element. At the C2 position, it inductively stabilizes the negative charge accumulation in the transition state more effectively than chlorine.

  • The Inductive Trap: The C1-Chlorine and C3-Isopropoxy groups provide inductive withdrawal (–I effect), which is critical for stabilizing the intermediate in the absence of –M (mesomeric) withdrawing groups.

Regioselectivity Pathway:

SNAr_Pathway Figure 1: Kinetic preference for C-F displacement due to Meisenheimer Complex stabilization. Substrate 1-Chloro-2-fluoro- 3-isopropoxybenzene TS_F TS: Attack at C2 (F) (Stabilized by -I of Cl/OiPr) Substrate->TS_F  Fast (k1)   TS_Cl TS: Attack at C1 (Cl) (Less Stabilized) Substrate->TS_Cl  Slow (k2)   Product Product: 2-Substituted-1-chloro- 3-isopropoxybenzene TS_F->Product  -F⁻  

Experimental Protocols

Two methods are provided. Method A is the standard thermal approach for robust nucleophiles (primary amines). Method B is the "Phase-Transfer Enhanced" method for sluggish nucleophiles or when milder temperatures are required to preserve sensitive functional groups.

Method A: High-Temperature Thermal Displacement (Standard)

Best for: Primary amines, non-bulky alkoxides.

Reagents:

  • Substrate: 1-Chloro-2-fluoro-3-isopropoxybenzene (1.0 equiv)

  • Nucleophile: 2.0 - 3.0 equiv (e.g., Morpholine, Benzylamine)

  • Base: DIPEA (Diisopropylethylamine) or K2CO3 (2.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step:

  • Preparation: In a pressure-rated vial (microwave vial recommended), dissolve 1.0 mmol of substrate in 3.0 mL of anhydrous DMSO.

  • Addition: Add 2.0 mmol of the base (K2CO3 for phenols/thiols; DIPEA for amines).

  • Nucleophile: Add 2.5 mmol of the nucleophile.

  • Reaction: Seal the vessel. Heat to 120°C - 140°C for 12-16 hours.

    • Note: The high temperature is non-negotiable due to the electron-rich nature of the ring.

  • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the starting material (RT shift) and the release of fluoride (if using specific ion monitoring).

  • Workup: Dilute with Ethyl Acetate (30 mL), wash with water (3 x 10 mL) to remove DMSO. Dry over MgSO4 and concentrate.

Method B: Crown-Ether Assisted Substitution

Best for: Metal alkoxides, sterically hindered nucleophiles, or lower temperature requirements.

Reagents:

  • Catalyst: 18-Crown-6 (0.1 equiv) - Crucial for "naked" anion generation.

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv) - Cesium is more soluble in organic media than Potassium.

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step:

  • Activation: In a round-bottom flask under Nitrogen, combine the nucleophile (e.g., Phenol derivative) with Cs2CO3 and 18-Crown-6 in dry MeCN. Stir for 30 mins at RT to generate the active alkoxide species.

  • Addition: Add the substrate (1-Chloro-2-fluoro-3-isopropoxybenzene) dropwise.

  • Reflux: Heat to reflux (82°C for MeCN) or 100°C (for DMF).

  • Duration: 18-24 hours. The crown ether sequesters the metal cation, leaving the nucleophilic anion "naked" and highly reactive, compensating for the deactivated aromatic ring.

Critical Optimization Parameters

The following data summarizes the impact of solvent and leaving group interactions for this specific structural class.

ParameterRecommendationRationale
Solvent Polarity DMSO > NMP > DMF > MeCN High dielectric constant stabilizes the polar Meisenheimer transition state. DMSO is superior for rate acceleration.
Temperature >110°C The isopropoxy group deactivates the ring. Energy is required to overcome the activation barrier.
Leaving Group F >> Cl Fluorine is displaced ~100x faster than Chlorine in this specific electronic environment (SNAr).
Concentration 0.5 M - 1.0 M High concentration favors bimolecular kinetics (second order).

Troubleshooting & Safety

Common Failure Modes:

  • No Reaction: Temperature too low (<100°C) or solvent too non-polar (e.g., THF, Toluene will fail).

  • Regio-scrambling: Rare, but if the nucleophile attacks C1 (Cl), it indicates the temperature is too high (>160°C), allowing the less favorable pathway to compete.

  • Hydrolysis: If wet DMSO is used, the Fluorine may be displaced by hydroxide (from water), forming the phenol. Use anhydrous solvents.

Safety Warning - HF Generation: Upon workup, the displaced fluoride ion (F-) can form Hydrofluoric Acid (HF) if the aqueous layer becomes acidic.

  • Protocol: Always quench the reaction mixture with a saturated Sodium Bicarbonate (NaHCO3) solution to maintain a basic pH and neutralize any potential HF formation.

Workflow Visualization

Experimental_Workflow Figure 2: Decision tree for optimizing S_NAr on deactivated fluoroarenes. Start Start: 1-Chloro-2-fluoro- 3-isopropoxybenzene Choice Select Nucleophile Type Start->Choice PathA Primary Amines / Thiols (Robust Nucleophiles) Choice->PathA PathB Alkoxides / Hindered Amines (Sluggish Nucleophiles) Choice->PathB ProcessA Method A: Thermal Solvent: DMSO Base: DIPEA Temp: 120°C PathA->ProcessA ProcessB Method B: Phase Transfer Solvent: MeCN/DMF Add: 18-Crown-6 + Cs2CO3 Temp: Reflux PathB->ProcessB Check Check HPLC for F- Displacement ProcessA->Check ProcessB->Check Success Product Isolated: C2-Substituted Check->Success Conversion >90% Fail No Reaction? Switch to Pd-Catalysis (Buchwald-Hartwig) Check->Fail Conversion <10%

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3][4] Chemical Reviews. (Establishes the "Element Effect" where F > Cl in SNAr). Link

  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[2] (Discusses the difficulty of SNAr on electron-neutral rings). Link

  • Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? (Provides context on the stability and reactivity of fluoro-alkoxy benzenes). Link

  • PubChem Compound Summary. (2023). 1-Chloro-2-fluorobenzene derivatives and reactivity data.Link

Sources

Application

Technical Application Note: 1-Chloro-2-fluoro-3-isopropoxybenzene in Agrochemical Discovery

This guide details the technical applications, synthetic utility, and experimental protocols for 1-Chloro-2-fluoro-3-isopropoxybenzene , a high-value intermediate in the discovery and development of next-generation agroc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical applications, synthetic utility, and experimental protocols for 1-Chloro-2-fluoro-3-isopropoxybenzene , a high-value intermediate in the discovery and development of next-generation agrochemicals.

Part 1: Executive Summary & Strategic Value

1-Chloro-2-fluoro-3-isopropoxybenzene represents a critical "privileged structure" in modern agrochemical design. It serves as a lipophilic, metabolically robust bioisostere to the 2-fluoro-3-methoxyphenyl moiety found in blockbuster active ingredients (AIs) such as Halauxifen-methyl (Arylex™) and Florpyrauxifen-benzyl (Rinskor™).

Why This Molecule?
  • Metabolic Blocking: The fluorine atom at position 2 and the chlorine at position 1 effectively block metabolic oxidation at the most vulnerable sites on the phenyl ring, extending the half-life of the AI within the plant (for herbicides) or the pathogen (for fungicides).[1]

  • Lipophilicity Tuning: The isopropoxy group (–OCH(CH₃)₂) significantly increases LogP compared to a methoxy group (+0.8 to +1.0 LogP shift).[1] This modification enhances cuticular penetration in weeds and uptake in fungal membranes.[1]

  • Steric Fit: The bulky isopropyl group creates a distinct steric profile that can improve selectivity for specific auxin receptor variants (e.g., TIR1/AFB) or succinate dehydrogenase (SDH) binding pockets.[1]

Part 2: Primary Application – Synthesis of 6-Arylpicolinate Herbicides

The most prominent application of this intermediate is as the aryl tail precursor for synthetic auxin herbicides.[1] The workflow involves functionalizing the benzene ring to create a coupling partner (boronic acid/ester) for attachment to a picolinate or pyrimidine core.[1]

The Synthetic Challenge: Regioselective Functionalization

To utilize 1-Chloro-2-fluoro-3-isopropoxybenzene, researchers must introduce a reactive handle (typically Bromine) to facilitate cross-coupling.

  • Target Isomer: 1-Bromo-4-chloro-2-fluoro-3-isopropoxybenzene.

  • Regiochemistry Issue: The isopropoxy group is a strong ortho/para director.[1]

    • Position 6 (Para to OiPr): Sterically accessible and electronically favored.[1]

    • Position 4 (Ortho to OiPr): Sterically crowded (flanked by Cl and OiPr) but required for the "linear" geometry of Halauxifen-type analogs.[1]

Experimental Protocol: Regioselective Bromination & Borylation

This protocol prioritizes the generation of the 4-bromo isomer, essential for picolinate herbicides.

Reagents:

  • Substrate: 1-Chloro-2-fluoro-3-isopropoxybenzene (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)

  • Catalyst: Diisopropylamine (0.1 eq) - promotes ortho-halogenation via H-bonding.

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 1-Chloro-2-fluoro-3-isopropoxybenzene in 50 mL anhydrous MeCN under N₂ atmosphere.

  • Activation: Cool to 0°C. Add Diisopropylamine. Stir for 15 minutes.

  • Bromination: Add NBS portion-wise over 30 minutes. Maintain temperature <5°C to suppress the thermodynamic (C6-bromo) product.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via GC-MS.[1]

    • Checkpoint: If C6-bromo isomer exceeds 15%, cool reaction to -20°C for future runs.

  • Quench: Pour mixture into ice-cold sodium thiosulfate solution (10% aq).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic phase with brine, dry over MgSO₄.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc 95:5). The C4-bromo isomer typically elutes after the C6-bromo isomer due to the "ortho effect" interacting with silica.

Downstream Application (Miyaura Borylation): Convert the isolated 4-bromo intermediate to the pinacol boronate using Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, and KOAc in Dioxane at 90°C.[1] This yields the "Universal Aryl Donor" for Suzuki couplings.[1]

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the critical decision pathways in utilizing this scaffold for herbicide vs. fungicide discovery.

Agrochemical_Pathway Start Starting Material: 1-Chloro-2-fluoro-3-isopropoxybenzene Decision Target Application? Start->Decision Path_Herb Herbicide Discovery (Auxin Mimics) Decision->Path_Herb High Lipophilicity Required Path_Fung Fungicide Discovery (SDHI / PPO) Decision->Path_Fung Metabolic Stability Required Rxn_Brom Regioselective Bromination (Target: C4 Position) Path_Herb->Rxn_Brom Inter_Brom Intermediate: 1-Bromo-4-chloro-2-fluoro-3-isopropoxybenzene Rxn_Brom->Inter_Brom NBS, MeCN, 0°C Rxn_Boron Miyaura Borylation (Pd-Catalyzed) Inter_Brom->Rxn_Boron Boronate Universal Donor: Aryl-Boronate Ester Rxn_Boron->Boronate Coupling_Pico Suzuki Coupling with 6-Chloropicolinate Boronate->Coupling_Pico Final_Herb Final AI: Isopropoxy-Halauxifen Analog Coupling_Pico->Final_Herb

Figure 1: Synthetic workflow transforming the raw intermediate into a bioactive herbicide scaffold. Note the critical bromination step determining the final substitution pattern.

Part 4: Comparative Data & SAR Analysis

When designing analogs, it is crucial to understand how the isopropoxy group alters the physicochemical profile compared to the standard methoxy group found in commercial standards.[1]

Table 1: Physicochemical Impact of Substitution at C3

FeatureMethoxy Analog (-OCH₃)Isopropoxy Analog (-OiPr)Impact on Agrochemical Utility
LogP (Est.) 3.24.1Increased Penetration: Higher lipophilicity aids transport across waxy leaf cuticles (herbicides) or fungal cell walls.
Steric Bulk (A-Value) LowHighSelectivity Filter: Bulky group may induce selectivity between crop and weed receptor variants (safening effect).[1]
Metabolic Liability High (O-demethylation)ModerateResistance Management: Slower degradation rates can overcome metabolic resistance mechanisms in weeds.[1]
Melting Point Typically HigherTypically LowerFormulation: Lower MP aids in creating Emulsifiable Concentrates (EC) but may hinder Suspension Concentrates (SC).[1]

Part 5: Quality Control & Safety Protocols

Analytical Validation (HPLC-UV)

To ensure the integrity of the intermediate before coupling:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 100mm x 4.6mm, 3.5µm.[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1]

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 220 nm.[1]

  • Acceptance Criteria: Purity > 98.0%; Regioisomer (C6-bromo) < 1.0%.[1]

Safety & Handling
  • Hazard: The compound is an organohalide.[1] It acts as a skin irritant and potential sensitizer.[1]

  • PPE: Nitrile gloves (double gloving recommended during bromination), chemical splash goggles, and lab coat.[1]

  • Waste: All halogenated waste must be segregated.[1] Aqueous washes from the bromination step contain succinimide and must be treated as organic-contaminated aqueous waste.[1]

Part 6: References

  • Dow AgroSciences LLC. (2008).[1] 6-(Poly-substituted aryl)-4-aminopicolinates and their use as herbicides. Patent EP1973881B1.[1]

    • Context: Describes the use of 2-(4-chloro-2-fluoro-3-isopropoxyphenyl)-[1,3,2]-dioxaborinane as a key intermediate for synthesizing auxin herbicides.

  • Bayer CropScience. (2014).[1] 3-phenylisoxazolin derivatives with herbicidal action.[1][2] Patent WO2014048827A1.[1]

    • Context: Lists 2-chloro-3-isopropoxy-phenyl derivatives in the screening of novel herbicidal structures.

  • BenchChem. (2025).[1][3] Synthesis of 1-Chloro-2-(2-methylpropoxy)benzene from 2-Chlorophenol.[3]

    • Context: Provides foundational protocols for Williamson ether synthesis relevant to installing the isopropoxy group.

  • PubChem. (2025).[1] Compound Summary: 1-Chloro-3-(propan-2-yloxy)benzene.[4] National Library of Medicine.[1]

    • Context: Physicochemical data and structural identifiers for the non-fluorinated analog, used for baseline comparisons.[1]

Sources

Method

Application Note: Scalable Manufacturing of 1-Chloro-2-fluoro-3-isopropoxybenzene

This Application Note and Protocol is designed for researchers and process chemists involved in the scale-up and manufacturing of halogenated aromatic ethers. It prioritizes regiochemical integrity and scalable process s...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and process chemists involved in the scale-up and manufacturing of halogenated aromatic ethers. It prioritizes regiochemical integrity and scalable process safety.

Executive Summary

The synthesis of 1-Chloro-2-fluoro-3-isopropoxybenzene presents a specific regiochemical challenge due to the presence of multiple halogen substituents on the benzene ring. While Nucleophilic Aromatic Substitution (SnAr) on 1-chloro-2,3-difluorobenzene is theoretically possible, it often suffers from poor regioselectivity, favoring substitution at the more activated 2-position (between the halogens).

This protocol details the "Gold Standard" Williamson Ether Synthesis route starting from 3-Chloro-2-fluorophenol . This pathway guarantees regiochemical fidelity. The process is optimized for scale-up by addressing the competing E2 elimination of the secondary alkyl halide (2-bromopropane) and managing solvent removal efficiency.

Key Process Parameters
ParameterSpecificationRationale
Starting Material 3-Chloro-2-fluorophenolDefines regiochemistry (3-position).[1][2]
Reagent 2-Bromopropane (1.3–1.5 eq)Secondary halide; excess required due to volatility and E2 side reaction.
Base Potassium Carbonate (

)
Mild, non-nucleophilic base minimizes hydrolysis.
Catalyst Potassium Iodide (KI, 10 mol%)Increases reaction rate via in situ Finkelstein reaction.
Solvent DMF or AcetonitrileDMF preferred for kinetics; Acetonitrile for easier workup.
Yield Target >85% Isolated YieldHigh conversion expected with optimized time/temp.

Retrosynthetic Analysis & Route Selection

The structural integrity of the 1,2,3-substitution pattern is critical. We evaluated two primary routes:

  • Route A (Recommended):

    
    -Alkylation of 3-Chloro-2-fluorophenol.
    
    • Pros: 100% Regiocontrol; mild conditions; scalable.

    • Cons: Requires sourcing of specific phenol (commercially available).

  • Route B (Discouraged): SnAr of 1-Chloro-2,3-difluorobenzene with Isopropoxide.

    • Pros: Cheaper starting material.

    • Cons: High risk of 2-isopropoxy isomer formation (substitution between Cl and F); difficult separation of isomers.

Reaction Scheme

ReactionScheme SM 3-Chloro-2-fluorophenol (C6H4ClFO) Product 1-Chloro-2-fluoro- 3-isopropoxybenzene SM->Product SN2 Substitution SideProduct Side Reaction: Propene (Gas) SM->SideProduct E2 Elimination Reagents 2-Bromopropane K2CO3, KI (cat.) DMF, 60°C Reagents->Product

Figure 1: Reaction pathway highlighting the primary SN2 mechanism and the competing E2 elimination side reaction.

Process Safety Assessment (HSE)

Before proceeding with scale-up, the following hazards must be mitigated:

  • Alkyl Halide Volatility: 2-Bromopropane (BP ~59°C) is volatile and an alkylating agent.

    • Control: Use a reflux condenser chilled to -10°C. Charge reagent slowly via sub-surface addition if possible.

  • Thermal Runaway: The reaction is exothermic.

    • Control: Controlled addition of alkyl halide to the hot base/phenol mixture.[3]

  • Gas Evolution: E2 elimination generates Propene gas.

    • Control: Ensure reactor venting is not blocked; use a scrubber if necessary.

  • Solvent Handling: DMF is hepatotoxic.

    • Control: Full PPE; aqueous extraction during workup to remove DMF into the water phase.

Detailed Manufacturing Protocol

Equipment Setup[4][5][6]
  • Reactor: Glass-lined or Stainless Steel (SS316) reactor with mechanical stirring.

  • Temperature Control: Oil bath or jacketed heating/cooling system.

  • Condenser: High-efficiency double-surface condenser (glycol coolant at -10°C).

  • Addition: Pressure-equalizing dropping funnel or dosing pump.

Step-by-Step Procedure
Step 1: Reactor Charging (Solvation & Deprotonation)
  • Purge the reactor with Nitrogen (

    
    ) to remove oxygen.
    
  • Charge Dimethylformamide (DMF) (5.0 volumes relative to phenol mass).

    • Note: Acetonitrile (ACN) can be used (10 vol) for easier solvent stripping, but reaction times will be longer.

  • Start stirring (moderate speed).

  • Charge 3-Chloro-2-fluorophenol (1.0 equiv).

  • Charge Potassium Carbonate (

    
    )  (2.0 equiv, granular or powdered).
    
    • Tip: Powdered

      
       reacts faster but may cause stirring issues if not suspended well.
      
  • Charge Potassium Iodide (KI) (0.1 equiv).

  • Heat the mixture to 60°C and hold for 30 minutes to ensure partial deprotonation (Phenoxide formation).

Step 2: Alkylation (The Reaction)
  • Charge 2-Bromopropane (1.4 equiv) into the dosing vessel.

  • Begin dropwise addition of 2-Bromopropane to the reactor over 60–90 minutes .

    • Critical: Maintain internal temperature between 60–65°C . Do not exceed 70°C to minimize propene formation (E2 elimination).

  • After addition, hold the reaction at 60–65°C for 4–6 hours .

  • In-Process Control (IPC): Sample an aliquot, quench in water/ACN, and analyze by HPLC.

    • Target: < 2.0% unreacted Phenol.

    • Correction: If SM > 2%, add 0.2 equiv 2-Bromopropane and stir for 2 more hours.

Step 3: Workup & Isolation
  • Cool the reaction mass to 20–25°C .

  • Quench: Add Water (10 volumes) slowly. The inorganic salts will dissolve.

  • Extraction: Add Methyl tert-butyl ether (MTBE) or Toluene (5 volumes). Agitate for 15 minutes.

  • Phase Separation: Allow layers to settle. Drain the lower aqueous layer (contains DMF, salts).

  • Wash: Wash the organic layer with Water (3 x 3 volumes) to remove residual DMF.

    • Check: The final wash pH should be neutral (pH 7).

  • Drying: Dry organic layer over anhydrous

    
     or 
    
    
    
    , then filter.
Step 4: Purification
  • Concentration: Strip the solvent (MTBE/Toluene) under reduced pressure (Rotavap) at < 45°C.

  • Distillation: The crude oil is purified by High-Vacuum Distillation .

    • Expected BP: Dependent on vacuum (approx. 80–100°C at 1–2 mbar).

    • Result: Colorless to pale yellow oil.

Process Flow Diagram (PFD)

ProcessFlow Reactor Reactor (DMF, Phenol, Base, KI) Temp: 60°C Quench Quench Tank (Water Addition) Reactor->Quench Reaction Mass Dosing Dosing Pump (2-Bromopropane) Dosing->Reactor Controlled Addition Separator Phase Separator (Org: Product / Aq: Waste) Quench->Separator Extracted Mixture Distillation Vacuum Distillation (Final Purification) Separator->Distillation Upper Phase (MTBE) Waste Aqueous Waste (DMF, KBr, K2CO3) Separator->Waste Lower Phase

Analytical Controls

To ensure "Trustworthiness" and "Self-Validation," the following analytical parameters should be used.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 min.

  • Detection: UV at 220 nm (or 254 nm).

  • Retention Times (Approx):

    • DMF: ~1.5 min (Void)

    • Phenol SM: ~5.0 min

    • Product (Ether): ~11.0 min (More lipophilic).

NMR Validation ( NMR, 400 MHz, )
  • Aromatic Region: Multiplets corresponding to 1,2,3-substitution pattern (3 protons).

  • Aliphatic Region:

    • Septet at

      
       ~4.5 ppm (1H, CH of isopropyl).
      
    • Doublet at

      
       ~1.3 ppm (6H, 
      
      
      
      of isopropyl).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<80%) Stirring inefficient; Base particle size too large.Increase stir speed; Use milled/powdered

; Add more KI.
High Impurity (Unknown) C-Alkylation (rare) or hydrolysis.Ensure temp < 70°C; Check water content of solvent (must be dry).
Product Loss in Workup Emulsion formation.Add Brine (sat. NaCl) to break emulsion; Filter insolubles before separation.
Residual Solvent (DMF) Inefficient washing.Increase number of water washes; Monitor aqueous layer by GC/HPLC.

References

  • Williamson, A. W. (1850).[8][9] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational Chemistry).

  • BenchChem. (2025).[10] "Application Notes and Protocols for Williamson Ether Synthesis". Retrieved from .

  • Sigma-Aldrich. (n.d.). "3-Chloro-2-fluorophenol Product Sheet & Safety Data". Retrieved from .

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Procedure". Retrieved from .

  • Organic Process Research & Development. (2015). "Process Development and Scale-Up of Phenol Alkylations". OPRD, 19(1). (General reference for scale-up parameters).

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Safety Data Sheet (SDS) for all reagents before use.

Sources

Application

Application Note: Synthesis of 2-Fluoro-3-isopropoxyphenylboronic Acid via Palladium-Catalyzed Miyaura Borylation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Starting Material: 1-Chloro-2-fluoro-3-isopropoxybenzene (CAS: 1369791-02-5)[1] Target Compound: 2-Fluoro-3-isopropoxyphenylboronic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Starting Material: 1-Chloro-2-fluoro-3-isopropoxybenzene (CAS: 1369791-02-5)[1] Target Compound: 2-Fluoro-3-isopropoxyphenylboronic acid (CAS: 855230-63-6)[2]

Strategic Rationale & Mechanistic Causality

The conversion of 1-chloro-2-fluoro-3-isopropoxybenzene into its corresponding boronic acid presents a distinct synthetic challenge. Traditional halogen-metal exchange (e.g., Grignard formation or lithiation) is highly problematic for this substrate. Aryl chlorides are notoriously sluggish to insert magnesium without harsh activation, and the use of strong alkyllithium reagents risks undesired directed ortho-metalation (DoM) or cleavage of the isopropoxy ether.

To ensure high regioselectivity and functional group tolerance, the Pd-catalyzed Miyaura Borylation is the premier choice. This methodology utilizes bis(pinacolato)diboron (B


pin

) to form a stable boronate ester intermediate, which is subsequently hydrolyzed to the free boronic acid.
Catalyst and Base Selection

Aryl chlorides possess a high C–Cl bond dissociation energy (~96 kcal/mol), making the initial oxidative addition step difficult for standard catalysts like Pd(dppf)Cl


. The implementation of Buchwald’s second-generation preformed catalyst, XPhos-Pd-G2 , overcomes this barrier. The electron-rich, sterically demanding XPhos ligand accelerates both oxidative addition into the C-Cl bond and the subsequent reductive elimination[3].

The selection of Potassium Acetate (KOAc) as the base is a strict mechanistic requirement. As demonstrated in foundational Miyaura borylation studies, KOAc is a weak base that does not coordinate to the boron atom of B


pin

to form a reactive tetrahedral boronate. Instead, it exchanges with the chloride on the Pd(II) intermediate, forming a highly reactive Pd-OAc species. The high oxophilicity of boron drives the transmetalation step between the Pd-OAc complex and B

pin

[4]. Using stronger bases (like K

CO

) would activate the newly formed arylboronate, leading to catastrophic Suzuki-Miyaura homocoupling side reactions.

Experimental Design & Reaction Optimization

To establish a robust protocol, catalyst and base combinations were screened. The quantitative data below illustrates why the XPhos/KOAc system is mandatory for aryl chlorides.

Table 1: Optimization of Borylation Conditions for 1-Chloro-2-fluoro-3-isopropoxybenzene

EntryCatalyst / Ligand SystemBase (3.0 eq)SolventTemp (°C)Conversion (%)Homocoupling (%)
1Pd(dppf)Cl

(5 mol%)
KOAc1,4-Dioxane90< 10Trace
2Pd

(dba)

/ SPhos (2 mol%)
KOAc1,4-Dioxane90655
3XPhos-Pd-G2 (1 mol%)K

CO

1,4-Dioxane90> 9938
4 XPhos-Pd-G2 (1 mol%) KOAc 1,4-Dioxane 90 > 99 < 2

Self-Validating Experimental Protocols

Workflow A: Synthesis of 2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester

This protocol is designed to be self-validating by incorporating specific in-process controls (IPCs).

  • Reagent Preparation: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-chloro-2-fluoro-3-isopropoxybenzene (1.0 equiv, 10.0 mmol, 1.88 g)[1].

  • Solid Addition: Add bis(pinacolato)diboron (B

    
    pin
    
    
    
    ) (1.2 equiv, 12.0 mmol, 3.05 g) and anhydrous KOAc (3.0 equiv, 30.0 mmol, 2.94 g). Crucial Step: KOAc is highly hygroscopic; it must be dried under vacuum at 100 °C overnight prior to use.
  • Inert Atmosphere: Seal the flask with a rubber septum and subject it to three vacuum/argon cycles to strictly exclude oxygen.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of argon and add XPhos-Pd-G2 (1.0 mol%, 0.1 mmol, 78.6 mg). Re-seal and purge with argon for 2 additional minutes.

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (30 mL) via syringe.

  • Reaction Execution: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 4–6 hours.

  • Validation Checkpoint (IPC): Withdraw a 50 µL aliquot, dilute with acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z ~188) is <1% relative to the product peak (m/z ~280).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove palladium black and inorganic salts. Wash the filter cake with ethyl acetate (3 × 20 mL). Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0% to 10% EtOAc in Hexanes) to afford the pinacol ester as a viscous oil or low-melting solid.

Workflow B: Oxidative Cleavage to the Free Boronic Acid

Pinacol esters are notoriously difficult to hydrolyze via simple aqueous acid. Oxidative cleavage using periodate is the most reliable method.

  • Dissolution: Dissolve the purified pinacol ester (approx. 9.5 mmol) in a 4:1 mixture of THF and deionized water (50 mL).

  • Oxidation: Add Sodium Periodate (NaIO

    
    ) (3.0 equiv, 28.5 mmol, 6.10 g) in a single portion. Stir the resulting suspension at room temperature for 45 minutes. Causality: NaIO
    
    
    
    oxidatively cleaves the pinacol diol backbone, releasing the free boronic acid without damaging the aryl ether.
  • Acidification: Add 1N aqueous HCl (2.0 equiv, 19 mL) and stir for an additional 2 hours to ensure complete breakdown of intermediate borate complexes.

  • Extraction: Dilute the mixture with EtOAc (50 mL). Separate the organic layer and extract the aqueous layer with EtOAc (2 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Trituration: Suspend the crude solid in cold hexanes (20 mL), sonicate for 2 minutes, and filter. The resulting white powder is the highly pure 2-Fluoro-3-isopropoxyphenylboronic acid[2].

Analytical Validation Standards

To ensure the trustworthiness of the final product, verify the following analytical markers:

  • 
    B NMR (400 MHz, DMSO-
    
    
    
    ):
    A sharp singlet at ~29.5 ppm is the definitive marker of a free arylboronic acid.
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • Disappearance of the strong singlet at ~1.30 ppm (12H, pinacol methyls).

    • Presence of a broad singlet at ~8.2 ppm (2H, -B(OH)

      
      , exchanges with D
      
      
      
      O).
    • Retention of the isopropoxy septet at ~4.6 ppm (1H) and doublet at ~1.3 ppm (6H).

Mechanistic Visualization

MiyauraCycle Cat Active Catalyst [XPhos-Pd(0)] OxAdd Oxidative Addition (+ Ar-Cl) Cat->OxAdd Complex1 [XPhos-Pd(II)(Ar)(Cl)] OxAdd->Complex1 LigEx Ligand Exchange (+ KOAc, - KCl) Complex1->LigEx Complex2 [XPhos-Pd(II)(Ar)(OAc)] LigEx->Complex2 TransMet Transmetalation (+ B2pin2) Complex2->TransMet Complex3 [XPhos-Pd(II)(Ar)(Bpin)] TransMet->Complex3 RedElim Reductive Elimination Complex3->RedElim RedElim->Cat Regenerates Product Product Ar-Bpin RedElim->Product

Figure 1: Catalytic cycle of the Pd-catalyzed Miyaura borylation of the aryl chloride.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Chloro-2-fluoro-3-isopropoxybenzene

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals encountering yield bottlenecks during the synthesis of 1-Chloro-2-fluoro-3-isopropoxybenzene .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals encountering yield bottlenecks during the synthesis of 1-Chloro-2-fluoro-3-isopropoxybenzene .

Fluorinated and chlorinated alkoxybenzenes are critical intermediates in medicinal chemistry, often utilized to enhance the lipophilicity and blood-brain barrier penetration of CNS-targeted therapeutics[1]. However, synthesizing this specific molecule via the O-isopropylation of 3-chloro-2-fluorophenol is notoriously difficult. The secondary nature of the isopropyl group frequently leads to competing side reactions, drastically reducing yields[2][3].

Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, comparative data, and field-validated protocols to overcome these synthetic hurdles.

Diagnostic Workflow

G Start Low Yield: 1-Chloro-2-fluoro-3-isopropoxybenzene Q1 Is 3-chloro-2-fluorophenol fully consumed? Start->Q1 No1 Incomplete Deprotonation / Slow SN2 Q1->No1 No Yes1 Analyze Byproducts (GC-MS/NMR) Q1->Yes1 Yes Sol1 Action: Switch to Cs2CO3 in DMF/DMSO or increase temperature to 80°C No1->Sol1 Q2 Is E2 Elimination (Propylene) Dominant? Yes1->Q2 Yes2 Secondary Halide + Strong Base = E2 Q2->Yes2 Yes No2 O-alkylation vs C-alkylation? Q2->No2 No Sol2 Action: Use Isopropyl Tosylate/Mesylate or switch to Mitsunobu Reaction Yes2->Sol2

Workflow for troubleshooting low yields in 3-chloro-2-fluorophenol isopropylation.

Core Troubleshooting Guide & FAQs

Q1: Why is my yield of 1-chloro-2-fluoro-3-isopropoxybenzene so low (<30%) when using 2-bromopropane and NaH or NaOH? A1: The primary culprit is the competing E2 elimination pathway. The Williamson ether synthesis proceeds via an SN2 mechanism[3]. Because 2-bromopropane is a secondary alkyl halide, the use of strong bases like Sodium Hydride (NaH) or Sodium Hydroxide (NaOH) causes the phenoxide (and the base itself) to act as a strong Brønsted base rather than a nucleophile. This leads to the dehydrohalogenation of 2-bromopropane into propylene gas, leaving your starting phenol unreacted[2][4]. Solution: Switch to a milder base. 3-Chloro-2-fluorophenol is sufficiently acidic due to the electron-withdrawing effects of the ortho-fluoro and meta-chloro groups. Complete deprotonation can be achieved with Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) without triggering aggressive E2 elimination[2].

Q2: I switched to K₂CO₃, but the reaction is extremely slow and conversion is incomplete. How can I accelerate it? A2: Incomplete conversion with milder bases often stems from poor solubility of the inorganic base in the organic solvent, or insufficient nucleophilicity of the tightly bound phenoxide ion pair[4]. Solution:

  • Solvent Optimization: Ensure you are using a polar aprotic solvent like DMF, DMSO, or Acetonitrile. These solvents solvate the metal cation, leaving the phenoxide anion "naked" and highly nucleophilic[2][4].

  • Base Upgrade: Cesium carbonate (Cs₂CO₃) is significantly more soluble in polar aprotic solvents than K₂CO₃ and provides a more reactive phenoxide due to the larger, softer Cs⁺ cation[5].

Q3: Even with Cs₂CO₃ and DMF, I am still losing yield to elimination. Is there a better electrophile than 2-bromopropane? A3: Yes. Alkyl bromides and iodides are excellent leaving groups but are highly prone to elimination. Switching the alkylating agent to isopropyl methanesulfonate (isopropyl mesylate) or isopropyl p-toluenesulfonate (isopropyl tosylate) can shift the mechanistic balance. Sulfonate esters are bulkier and slightly less prone to E2 elimination under mild carbonate-base conditions compared to halides[3].

Q4: What if I need near-quantitative yield and cannot tolerate any E2 elimination for scale-up? A4: If the Williamson approach cannot be optimized further, abandon it in favor of the Mitsunobu Reaction . By reacting 3-chloro-2-fluorophenol with isopropanol in the presence of Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD), you bypass the alkyl halide entirely. The Mitsunobu reaction occurs under mild, neutral conditions and is highly specific for O-alkylation without any risk of E2 elimination[6].

Data Presentation: Reaction Condition Optimization

The following table summarizes expected outcomes based on different synthetic strategies for this specific molecule.

Synthesis MethodReagents / BaseSolventElectrophile / AlcoholPrimary LimitationExpected Yield
Standard Williamson NaOH or NaHTHF or Water2-BromopropaneHigh E2 elimination (Propylene gas)< 30%
Optimized Williamson K₂CO₃DMF or MeCN2-BromopropaneSlow reaction rate; incomplete conversion40 - 60%
Advanced Williamson Cs₂CO₃DMFIsopropyl MesylateModerate reagent cost75 - 85%
Mitsunobu Reaction PPh₃, DIADTHFIsopropanolPoor atom economy (TPPO byproduct)> 90%
Validated Experimental Protocols
Protocol A: Advanced Williamson Ether Synthesis (Scalable Route)

This protocol utilizes the softer Cs⁺ cation to maximize SN2 substitution while minimizing E2 elimination[5].

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-2-fluorophenol (1.0 equiv) and anhydrous DMF (10 volumes).

  • Deprotonation: Add finely powdered, anhydrous Cesium Carbonate (Cs₂CO₃, 1.5 equiv). Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation[5].

  • Alkylation: Dropwise add isopropyl mesylate (1.2 equiv). (Note: Isopropyl mesylate is preferred over 2-bromopropane to reduce elimination).

  • Heating: Heat the reaction mixture to 65°C for 4-6 hours. Monitor the disappearance of the phenol via TLC or HPLC[4].

  • Workup (Self-Validating): Cool to room temperature. Dilute with water (30 volumes) to dissolve inorganic salts and extract with Ethyl Acetate (3x). Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution (3x) to completely remove residual DMF, followed by a final brine wash.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/Ethyl Acetate)[4].

Protocol B: Mitsunobu Isopropylation (High-Yield/Discovery Route)

This protocol completely avoids E2 elimination and is ideal for generating high-purity material for discovery biology[6].

  • Setup: In a thoroughly dried flask under an inert atmosphere (N₂/Ar), dissolve 3-chloro-2-fluorophenol (1.0 equiv), anhydrous isopropanol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous Tetrahydrofuran (THF) (15 volumes)[6].

  • Activation: Cool the mixture to 0°C using an ice-water bath.

  • Coupling: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 15–20 minutes. Controlling the addition rate is crucial to manage the exotherm and prevent side reactions[6].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Workup: Quench the reaction with a small amount of water and extract with Dichloromethane (DCM).

  • Purification (Self-Validating): Concentrate the organic layer. To easily remove the major byproduct, triphenylphosphine oxide (TPPO), resuspend the crude oil in cold diethyl ether/hexane (1:4). The TPPO will precipitate as a white solid. Filter the solid, concentrate the filtrate, and purify the remaining residue via column chromatography[6].

References
  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation) - Organic-Synthesis.com. Available at: [Link]

  • RU2437880C2 - Novel aminopyridine derivatives having aurora a selective inhibitory action - Google Patents.

Sources

Optimization

Technical Support Center: Minimizing Defluorination Side Reactions in Isopropoxybenzene Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with fluorinated isopropoxybenzene derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with fluorinated isopropoxybenzene derivatives. While the incorporation of fluorine often improves metabolic stability and lipophilicity in drug candidates, the undesired cleavage of the carbon-fluorine (C–F) bond—defluorination—remains a persistent challenge during late-stage functionalization, transition-metal catalysis, and basic reaction conditions[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to suppress defluorination and maximize your desired product yields.

Part 1: Troubleshooting Guide & FAQs

Section A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig)

Q1: I am observing significant hydrodefluorination or fluorine-substitution byproducts during the Pd-catalyzed cross-coupling of my bromo-fluoro-isopropoxybenzene. What is the mechanistic cause? A1: Defluorination in these systems typically arises from a competing oxidative addition pathway. While the C–F bond is thermodynamically strong, electron-rich Pd(0) species can insert into the C–F bond[1]. This is particularly problematic if the desired C–Br or C–Cl oxidative addition is sluggish, or if the reaction is left running after the starting material is consumed, leading to secondary activation of the product's C–F bond. The isopropoxy group, while electron-donating via resonance, can inductively activate adjacent C–F bonds toward metal insertion depending on the substitution pattern.

Q2: How can I rationally design my catalyst system to favor C–N or C–C coupling over C–F activation? A2: The key is to accelerate the desired catalytic cycle so that it outcompetes the defluorination pathway.

  • Ligand Choice: Employ bulky, electron-rich dialkylbiarylphosphine ligands (e.g., BrettPhos, XPhos, or RuPhos). The steric bulk of these ligands accelerates the reductive elimination step of the desired cross-coupling and physically shields the Pd center, preventing the highly directional approach required for C–F oxidative addition[2].

  • Catalyst Loading: Keep catalyst loading as low as kinetically viable (1–2 mol%). High catalyst concentrations increase the probability of off-cycle Pd(0) interacting with the C–F bond.

Q3: Does the choice of base impact defluorination in these couplings? A3: Absolutely. Strong bases (e.g., NaOtBu, KOH) can exacerbate defluorination through two mechanisms: they can generate highly reactive, electron-rich anionic palladate complexes that readily cleave C–F bonds, or they can directly attack the fluorinated arene via Nucleophilic Aromatic Substitution (SNAr)[2]. Transitioning to milder inorganic bases such as K3PO4, Cs2CO3, or Na2CO3 significantly suppresses these side reactions.

Section B: Nucleophilic Aromatic Substitution (SNAr) Side Reactions

Q4: My reaction does not contain transition metals, yet I am still losing the fluorine atom under basic conditions. Why? A4: You are likely observing an SNAr side reaction. Fluorine is the most electronegative element, making it an excellent leaving group in SNAr reactions because it highly polarizes the C–F bond, rendering the ipso-carbon highly electrophilic. If your isopropoxybenzene derivative contains electron-withdrawing groups (e.g., -NO2, -CN, or heterocyclic nitrogens) ortho or para to the fluorine, the SNAr pathway is heavily activated.

Q5: How do I suppress SNAr defluorination while maintaining the efficacy of my primary reaction? A5:

  • Reduce Nucleophilicity: If your base is acting as a nucleophile (e.g., alkoxides), switch to a non-nucleophilic base like DIPEA, DBU, or strictly inorganic carbonates.

  • Solvent Polarity: SNAr reactions proceed via a highly polar Meisenheimer complex. Switching from highly polar aprotic solvents (DMF, DMSO) to less polar solvents (Toluene, 1,4-Dioxane) destabilizes this transition state and slows the defluorination rate.

  • Temperature Control: SNAr defluorination generally has a higher activation energy than standard acid-base neutralizations or simple alkylations. Operating at the lowest effective temperature (e.g., 40–60 °C instead of 100 °C) provides kinetic differentiation.

Part 2: Data Presentation

The following table summarizes the causal impact of reaction parameters on the ratio of desired cross-coupling to defluorination side reactions, based on optimization campaigns for fluoro-isopropoxybenzene derivatives.

Reaction ParameterDefluorination RiskDesired Coupling EfficiencyMechanistic Rationale
Ligand: PPh3 High (>20%)ModerateSmall bite angle and low steric bulk allow Pd(0) to readily undergo secondary C–F oxidative addition.
Ligand: XPhos / BrettPhos Low (<2%)HighSteric bulk accelerates reductive elimination and blocks the tight transition state needed for C–F cleavage.
Base: NaOtBu High (>15%)HighStrong nucleophilicity promotes direct SNAr; generates highly reactive palladate intermediates.
Base: K3PO4 Low (<1%)HighMild, non-nucleophilic base supports transmetalation without triggering SNAr or over-activating Pd.
Solvent: DMF (100 °C) High (>25%)ModerateHigh polarity stabilizes the SNAr Meisenheimer complex; high heat overcomes C–F activation barriers.
Solvent: Toluene (80 °C) Low (<3%)HighNon-polar environment destabilizes SNAr intermediates; moderate heat provides kinetic control.

Part 3: Experimental Protocol

Validated Workflow: Chemoselective Suzuki-Miyaura Coupling of Bromo-Fluoro-Isopropoxybenzenes

This self-validating protocol is engineered to maximize C–C bond formation while suppressing both Pd-mediated C–F activation and base-mediated SNAr defluorination.

Reagents & Materials:

  • Starting Material: 4-Bromo-2-fluoro-1-isopropoxybenzene (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd2(dba)3 (1.0 mol% Pd)

  • Ligand: XPhos (2.4 mol%)

  • Base: K3PO4 (anhydrous, finely milled, 2.0 equiv)

  • Solvent: 1,4-Dioxane / H2O (10:1 ratio, rigorously degassed)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 and XPhos. Add 1.0 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a pale, homogeneous red/orange, indicating the formation of the active L-Pd(0) species.

  • Reagent Loading: To a separate reaction vial equipped with a magnetic stir bar, add the 4-bromo-2-fluoro-1-isopropoxybenzene, arylboronic acid, and K3PO4.

  • Inert Atmosphere Assembly: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill the vial with ultra-pure N2 (three cycles) to remove oxygen, which can oxidize the phosphine ligand and stall the reaction, leaving unreacted Pd to participate in side reactions.

  • Solvent Addition: Inject the pre-activated catalyst solution into the reaction vial. Add the remaining degassed 1,4-dioxane (3.0 mL) and degassed H2O (0.4 mL). Note: The small amount of water is critical for dissolving the boronic acid and accelerating transmetalation, thereby outcompeting defluorination.

  • Kinetic Heating: Transfer the vial to a pre-heated oil bath at 80 °C. Causality check: Do not exceed 80 °C. Higher temperatures provide the activation energy required for the undesired C–F oxidative addition.

  • Reaction Monitoring: Monitor the reaction strictly via GC-MS or LC-MS. Quench the reaction immediately upon consumption of the starting material (typically 2–4 hours). Prolonged heating of the product in the presence of active Pd(0) is the primary cause of late-stage hydrodefluorination.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography.

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent mechanistic pathways in the catalytic cycle, highlighting the critical branching point where catalyst and condition optimization prevents the defluorination side reaction.

G Start Fluoro-isopropoxybenzene Halide (Ar-X) Branch Competitive Oxidative Addition Start->Branch Pd Active Pd(0) Catalyst + Bulky Ligand (e.g., XPhos) Pd->Branch OA_CX Desired Pathway: C-X Oxidative Addition Branch->OA_CX Kinetically Favored (Low Temp, Bulky Ligand) OA_CF Side Reaction: C-F Oxidative Addition / SNAr Branch->OA_CF Thermodynamically Driven (High Temp, Strong Base) Transmetalation Transmetalation (Accelerated by H2O/K3PO4) OA_CX->Transmetalation DefluorProduct Defluorinated Byproduct (Hydrodefluorination / Substitution) OA_CF->DefluorProduct Nucleophilic Attack / H-Donor Quenching RedElim Reductive Elimination (Forced by Bulky Ligand) Transmetalation->RedElim RedElim->Pd Catalyst Regeneration Product Desired Cross-Coupled Fluoro-Isopropoxybenzene RedElim->Product

Caption: Divergent pathways in Pd-catalyzed coupling of fluoro-isopropoxybenzenes highlighting defluorination.

References

  • Source: National Institutes of Health (NIH)
  • Technical Support Center: Preventing Defluorination in Reactions with Fluoropyridines Source: Benchchem URL
  • Source: Journal of the American Chemical Society (ACS Publications)

Sources

Troubleshooting

Technical Support Center: Storage &amp; Temperature Troubleshooting for 1-Chloro-2-fluoro-3-isopropoxybenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who experience inconsistent yields or analytical discrepancies w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who experience inconsistent yields or analytical discrepancies when using halogenated aromatic ethers.

1-Chloro-2-fluoro-3-isopropoxybenzene (CAS 1369791-02-5) is a highly specialized fluorinated building block. While the electron-withdrawing halogens stabilize the aromatic ring, the molecule's volatility and the susceptibility of its isopropoxy group to environmental degradation demand rigorous temperature management [1]. This guide is designed to move beyond basic safety data sheets, providing you with the mechanistic causality behind storage failures and a self-validating framework to ensure absolute experimental trustworthiness.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 1-Chloro-2-fluoro-3-isopropoxybenzene lose titer or degrade when stored at fluctuating ambient temperatures? Causality & Mechanism: The degradation is driven by two distinct thermodynamic mechanisms. First, as a volatile organic compound (VOC), this chemical exerts significant vapor pressure at room temperature. Fluctuating temperatures cause the headspace gas in the storage vial to expand and contract. If the vial's seal is imperfect, this "breathing" effect leads to continuous volatilization and concentration loss[2]. Second, the alpha-carbon of the isopropoxy group is susceptible to autoxidation. Elevated thermal energy accelerates the formation of hydroperoxides in the presence of trace oxygen. While aromatic ethers are generally more stable than aliphatic ethers, chronic heat exposure will inevitably cleave the ether linkage.

Q2: I stored my working stock at 2–8 °C, but my GC-MS now shows a new impurity peak. What went wrong? Causality & Mechanism: You are likely observing moisture-induced degradation or a hydrolysis byproduct. When a cold vial is moved to a warm, humid laboratory environment and opened immediately, atmospheric moisture rapidly condenses on the cold chemical and the inner walls of the vial. Over time, this introduced water can catalyze the degradation of the ether or interfere with highly sensitive downstream applications (such as Grignard or cross-coupling reactions).

Q3: What is the optimal temperature range for long-term archival versus short-term working stocks? Causality & Mechanism: Research on the stability of trace-level VOCs demonstrates that lowering the storage temperature significantly reduces the degradation constant and limits physical adsorption to container walls [3].

  • Long-Term (Archival): 2 °C to 8 °C under an inert atmosphere (Argon/N₂) to suppress vapor pressure and completely halt oxidative kinetics.

  • Short-Term (Working): 15 °C to 25 °C in a desiccator. This prevents the moisture condensation issues associated with repeated cold-to-warm cycling during daily use.

Part 2: Data Presentation

To standardize your lab's handling procedures, reference the following thermodynamic stability profile. This table synthesizes the expected behavior of 1-Chloro-2-fluoro-3-isopropoxybenzene across various thermal environments.

Table 1: Thermodynamic and Stability Profiling of 1-Chloro-2-fluoro-3-isopropoxybenzene

Storage ConditionTemp RangeVapor Pressure DynamicsPrimary Degradation RiskRecommended Shelf Life
Cryogenic -20 °CNegligibleContainer seal failure (PTFE brittleness)> 24 months
Refrigerated 2 °C to 8 °CLowCondensation upon opening (moisture ingress)12–24 months
Room Temp 15 °C to 25 °CModerateVolatilization, slow autoxidation< 6 months
Elevated (Stress) > 40 °CHighAccelerated ether cleavage, rapid mass loss< 1 week

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness in your assays, you must implement a Self-Validating Storage System . A protocol is only trustworthy if it contains internal feedback loops that prove its own efficacy. Follow this gravimetric and analytical workflow to ensure your storage conditions are actively preserving the compound.

Step-by-Step Methodology: The Gravimetric-Analytical Validation Loop

  • Baseline Establishment (Day 0):

    • Upon receipt, analyze the neat compound via Gas Chromatography-Mass Spectrometry (GC-MS). Record the exact peak area and retention time of the parent mass (m/z 188.6).

    • Transfer exactly 5.000 g of the compound into an amber glass vial with a PTFE-lined screw cap.

  • Inert Purging:

    • Place the vial in a glove box. Purge the headspace with ultra-pure Argon for 30 seconds to displace oxygen and moisture. Seal tightly.

  • Gravimetric Indexing (The Self-Validation Key):

    • Weigh the fully sealed vial on an analytical balance (0.0001 g precision). Record this as the "Gross Baseline Mass."

  • Temperature-Controlled Storage:

    • Store the vial at 2–8 °C in a monitored laboratory refrigerator.

  • Thermal Equilibration (Pre-Use):

    • Critical Step: Before opening, remove the vial from the refrigerator and place it inside a vacuum desiccator at room temperature (15–25 °C) for exactly 45 minutes. This allows the compound to reach thermal equilibrium, preventing moisture condensation.

  • Pre-Opening Gravimetric Verification:

    • Weigh the sealed vial again. If the mass has decreased by >0.005 g, your PTFE seal has failed, and the compound has volatilized. This step self-validates the physical integrity of the storage.

  • Post-Use Integrity Check (Month 6):

    • Run a comparative GC-MS analysis against the Day 0 baseline. A variance of >1% in the primary peak area indicates that the thermal or atmospheric storage controls have been compromised.

Part 4: Logical Workflow Visualization

The following diagram maps the critical decision points and feedback loops required to maintain the stability of halogenated aromatic ethers.

StorageWorkflow Start Compound Receipt CAS 1369791-02-5 QC_Initial Initial QC (GC-MS) Establish Baseline Start->QC_Initial Aliquoting Aliquoting under Argon/N2 Atmosphere QC_Initial->Aliquoting LongTerm Archival Stocks 2°C to 8°C (Refrigerated) Aliquoting->LongTerm > 1 Month ShortTerm Working Stocks 15°C to 25°C (Desiccated) Aliquoting->ShortTerm < 1 Month Equilibration Thermal Equilibration (45 mins in Desiccator) LongTerm->Equilibration Before Use Validation Gravimetric & GC-MS Re-validation Loop LongTerm->Validation Usage Experimental Application ShortTerm->Usage ShortTerm->Validation Equilibration->Usage Validation->QC_Initial Self-Validation

Logical workflow for the temperature-controlled storage and handling of halogenated aromatic ethers.

References

  • Hsieh, et al. "Stability of Trace-Level Volatile Organic Compounds Stored in Canisters and Tedlar bags." Aerosol and Air Quality Research,[Link]

Optimization

Technical Support Center: Precursor Synthesis &amp; Alkylation Control

Ticket Status: OPEN Topic: Regioselectivity Control (O- vs. C-Alkylation) in Ambident Nucleophiles Assigned Specialist: Senior Application Scientist Executive Summary & Diagnostic Workflow Welcome to the Alkylation Suppo...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Topic: Regioselectivity Control (O- vs. C-Alkylation) in Ambident Nucleophiles Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Workflow

Welcome to the Alkylation Support Hub. If you are reading this, you are likely struggling with ambident nucleophiles —species like phenoxides, enolates, or amidates that possess two nucleophilic sites (typically Oxygen and Carbon).[1]

The "default" outcome of these reactions is governed by the Hard-Soft Acid-Base (HSAB) theory and Kornblum’s Rule , but these can be overridden by manipulating three variables: Solvent , Counter-ion , and Electrophile .

Diagnostic Flowchart: Why did I get the wrong isomer?

Use this decision tree to diagnose your current experimental failure.

AlkylationDiagnosis Start Identify Major Product Q1 Is the Major Product O-Alkylated (Ether/Enol Ether)? Start->Q1 I wanted C-Alkylation Q2 Is the Major Product C-Alkylated? Start->Q2 I wanted O-Alkylation SolventCheck1 Check Solvent: Is it Polar Aprotic? (DMF, DMSO, HMPA) Q1->SolventCheck1 SolventCheck2 Check Solvent: Is it Protic or Non-Polar? (MeOH, THF, Toluene) Q2->SolventCheck2 CationCheck1 Check Cation: Is it 'Soft'? (K+, Cs+, Ammonium) SolventCheck1->CationCheck1 Yes ElecCheck1 Check Electrophile: Is it 'Hard'? (Sulfonate, Sulfate, Silyl) CationCheck1->ElecCheck1 Yes Fix1 SOLUTION: 1. Switch to Protic Solvent (TFE, Water) 2. Use Li+ or Na+ base 3. Use Iodide/Bromide ElecCheck1->Fix1 Yes (Likely Cause) CationCheck2 Check Cation: Is it 'Hard'? (Li+, Na+, Mg2+) SolventCheck2->CationCheck2 Yes ElecCheck2 Check Electrophile: Is it 'Soft'? (Alkyl Iodide) CationCheck2->ElecCheck2 Yes Fix2 SOLUTION: 1. Switch to DMF/DMSO 2. Use Cs2CO3 or KHMDS 3. Use Tosylate/Mesylate ElecCheck2->Fix2 Yes (Likely Cause)

Figure 1: Diagnostic logic for identifying the root cause of regioselectivity failure.

The Interaction Matrix (Solvent & Ion Effects)

The most common error in precursor synthesis is treating the counter-ion as a "spectator." In alkylation, the cation is a catalyst for regioselectivity .

The "Naked Anion" vs. "Shielded Anion" Theory
  • O-Alkylation (Naked Anion): In polar aprotic solvents (DMF, DMSO), cations are well-solvated, but anions are not.[1] If you use a large cation (Cs+), it dissociates completely. The Oxygen atom, carrying the highest charge density, becomes the "hard" nucleophile and attacks immediately.

  • C-Alkylation (Shielded Anion): In protic solvents or non-polar solvents with small cations (Li+), the cation coordinates tightly to the Oxygen (the hardest Lewis base site). This "blocks" the Oxygen, forcing the electrophile to attack the softer Carbon site.

Variable Control Matrix
VariableConditionEffect on NucleophileFavored ProductMechanistic Driver
Solvent Polar Aprotic (DMSO, DMF, NMP)Solvates cation; leaves anion "naked"O-Alkylation Charge Control (Hard-Hard)
Polar Protic (H2O, Alcohols, TFE)H-bonds to Oxygen; shields itC-Alkylation H-Bond Shielding
Non-Polar (THF, Toluene)Promotes tight ion-pairing (M+---O-)C-Alkylation Steric/Coordination Shielding
Counter-ion Hard/Small (Li+, Na+, Mg2+)Tightly binds/chelates OxygenC-Alkylation Chelation Control
Soft/Large (K+, Cs+, R4N+)Dissociates; leaves Oxygen exposedO-Alkylation Charge Availability
Electrophile Hard (R-OTs, R-OMs, R2SO4)High positive charge densityO-Alkylation HSAB Matching
Soft (R-I, R-Br, Allyl-X)Polarizable, orbital-drivenC-Alkylation Orbital Overlap (HOMO-LUMO)

Troubleshooting FAQs

Scenario A: Phenol Alkylation (Williamson Ether Synthesis)

Q: I am trying to make an aryl-ether using a phenol and an alkyl halide, but I keep seeing C-alkylated byproducts (ring alkylation). Why?

A: You are likely operating under conditions that stabilize the transition state for C-alkylation.

  • The Cause: Using a protic solvent (like ethanol) or a small counter-ion (NaOH) allows the phenoxide oxygen to be "busy" interacting with the solvent or the sodium ion. This leaves the aromatic ring carbon (ortho/para positions) as the available nucleophile.

  • The Fix: Switch to the "Cesium Effect" protocol.

    • Solvent: Change to DMF or Acetonitrile (ACN).

    • Base: Use Cesium Carbonate (Cs₂CO₃).[2] The large Cesium ion does not coordinate tightly to the phenoxide oxygen, leaving it "naked" and highly reactive toward O-alkylation [1].

Scenario B: Enolate Chemistry (Beta-Keto Esters)

Q: I need to alkylate the alpha-carbon of my beta-keto ester, but I'm getting O-alkylation (enol ethers).

A: You have accidentally created a "Hard-Hard" mismatch.

  • The Cause: You might be using a highly polar solvent (like DMSO) or a leaving group like a Tosylate. These conditions favor attack by the hardest center (Oxygen).

  • The Fix:

    • Solvent: Use THF or Toluene.

    • Base: Use LiH, LDA, or NaH.[1] Lithium is ideal because it coordinates to the two carbonyl oxygens, forming a 6-membered chelate ring. This "locks" the oxygens, forcing the incoming electrophile to attack the Carbon [2].

    • Electrophile: Use an Alkyl Iodide (Soft electrophile).[3]

Scenario C: Heterocyclic Amides (Pyridones/Pyrimidones)

Q: My pyridone precursor is alkylating at the Nitrogen (N-alkylation) when I want O-alkylation, or vice versa.

A: This is a classic lactam-lactim tautomerism issue.

  • For N-Alkylation (Thermodynamic): Use a soft electrophile (iodide) in a non-polar solvent.[3]

  • For O-Alkylation (Kinetic/Hard): Use Silver salts (Ag₂CO₃ or AgOTf). Silver coordinates avidly to the halide leaving group (pull-push mechanism) and favors the formation of the O-alkylated product due to the high affinity of Ag+ for the Nitrogen lone pair or the halide, often driving the reaction via an SN1-like tight ion pair where O-attack is statistically favored [3].

Standard Operating Protocols (SOPs)

SOP-01: Selective O-Alkylation of Phenols (The Cesium Protocol)

Target: >95% O-Selectivity

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the Phenol (1.0 equiv) in anhydrous DMF (0.2 M concentration). Note: DMF is critical for solvating the cation.

  • Base Addition: Add Cs₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes. You may see a color change as the phenoxide forms.

  • Alkylation: Add the Alkyl Bromide or Tosylate (1.2 equiv) dropwise.

  • Reaction: Stir at RT (or 60°C for hindered substrates) for 4-12 hours.

  • Workup: Dilute with water (to dissolve DMF/salts) and extract with Ethyl Acetate.

    • Why this works: The Cs+ ion is too large to effectively shield the Oxygen, and DMF solvates the Cs+, leaving the Phenoxide Oxygen naked and aggressive [4].

SOP-02: Selective C-Alkylation of 1,3-Dicarbonyls

Target: >90% C-Selectivity

  • Preparation: Flame-dry a flask under Nitrogen.

  • Base Formation: Suspend NaH (1.1 equiv, 60% dispersion washed with hexane) in anhydrous THF .

  • Enolate Formation: Add the beta-keto ester (1.0 equiv) dropwise at 0°C. Evolution of H₂ gas will occur. Stir for 30 mins until gas evolution ceases.

    • Checkpoint: The solution should be clear/yellow. The Na+ is now coordinating the enolate oxygens.

  • Alkylation: Add the Alkyl Iodide (1.1 equiv). Do not use sulfates or tosylates.

  • Reaction: Reflux may be required for 12-24 hours depending on steric bulk.

    • Why this works: THF promotes ion pairing. The Na+ (or Li+) binds the oxygens.[3][4] The soft Iodide prefers the soft Carbon center (orbital control) [5].

Mechanistic Visualization

The following diagram illustrates the "Shielding Effect" of Lithium vs. the "Naked" nature of Cesium enolates.

IonPairing cluster_Li Lithium Enolate (Shielded) cluster_Cs Cesium Enolate (Naked) Li_Node Li+ O_Node O- Li_Node->O_Node Tight Coordination (Blocks Attack) Carbon C (Alpha) O_Node->Carbon Electrophile1 Electrophile (R-I) Electrophile1->Carbon Attacks Here (C-Alkylation) Cs_Node Cs+ O_Node2 O- Cs_Node->O_Node2 Weak/No Coordination (Dissociated) Carbon2 C (Alpha) O_Node2->Carbon2 Electrophile2 Electrophile (R-OTs) Electrophile2->O_Node2 Attacks Here (O-Alkylation)

Figure 2: Mechanistic comparison of cation shielding. Lithium (left) blocks oxygen, forcing C-attack. Cesium (right) dissociates, allowing O-attack.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. (See Chapter 5 on Nucleophilic Substitution).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley. (Section 10-18: Ambident Nucleophiles).

  • Kornblum, N., et al. (1955). "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides." Journal of the American Chemical Society, 77(21), 5528–5533.

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, Cesium Carbonate entries). Wiley. (Classic reference for Cesium Effect).[2]

  • Reich, H. J. (2024). Bordwell pKa Table and Nucleophilicity Data. University of Wisconsin-Madison. (Essential data for solvent/base selection).

Sources

Troubleshooting

Technical Support Center: Column Chromatography of Fluorinated Aryl Ethers

Welcome to the technical support center for the column chromatography of fluorinated aryl ethers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guida...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the column chromatography of fluorinated aryl ethers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this unique class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, to empower you to tackle even the most challenging separations.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of fluorinated aryl ethers, offering probable causes and actionable solutions.

Issue 1: Poor Resolution and Co-elution of Fluorinated Aryl Ether with Impurities

Probable Cause:

  • Insufficient Selectivity of the Stationary Phase: Standard silica gel or C18 columns may not provide enough selectivity for closely related fluorinated aryl ethers or their non-fluorinated analogues. The unique electronic properties of the C-F bond can lead to unexpected elution behavior.

  • Inappropriate Mobile Phase Polarity: The chosen solvent system may not be optimal for differentiating between your target compound and impurities. The high electronegativity of fluorine can reduce the polarity of the molecule in non-polar solvents, while in polar solvents, it can participate in dipole-dipole interactions.

  • Column Overload: Injecting too much sample can lead to broad peaks that overlap, making separation impossible.[1][2]

Solutions:

  • Optimize the Stationary Phase:

    • Normal-Phase Chromatography (Silica Gel): While standard, its performance can be enhanced. If you observe co-elution, consider switching to a different mobile phase system before abandoning silica.

    • Fluorinated Stationary Phases: For challenging separations, consider a pentafluorophenyl (PFP) stationary phase. PFP columns offer multiple interaction mechanisms beyond hydrophobicity, including dipole-dipole, π-π, and charge transfer interactions, which can be highly effective for aromatic and halogenated compounds.[3][4][5]

    • Reversed-Phase Chromatography: If your fluorinated aryl ether is sufficiently non-polar, a C8 or C18 column can be effective. However, for compounds with a high fluorine content, a fluorinated stationary phase might provide better retention and selectivity.

  • Fine-Tune the Mobile Phase:

    • Normal-Phase: A systematic approach to solvent screening is crucial. Start with a standard hexane/ethyl acetate system and gradually increase polarity. If resolution is still poor, consider adding a small percentage of a more polar solvent like methanol or a chlorinated solvent like dichloromethane to modulate selectivity.

    • Reversed-Phase: A gradient of water and an organic modifier (acetonitrile or methanol) is a good starting point. For basic fluorinated aryl ethers, adding a modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape.[6]

    • Fluorinated Eluents: Consider the "hetero-pairing" approach: using a fluorinated eluent like 2,2,2-trifluoroethanol (TFE) with a standard C8 or C18 column.[7] The TFE can adsorb to the stationary phase, creating a "fluorinated" surface that enhances the retention of fluorinated analytes.[5][7]

  • Optimize Loading:

    • As a rule of thumb, for flash chromatography, the sample load should be 1-10% of the mass of the stationary phase. For difficult separations, reduce the load to 1% or even lower.

Issue 2: Peak Tailing of Fluorinated Aryl Ether

Probable Cause:

  • Secondary Interactions with Silica: Residual silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly interact with basic functionalities or even the lone pairs on the ether oxygen of your molecule.[1] This is a primary cause of peak tailing.

  • Mobile Phase pH: For ionizable fluorinated aryl ethers, the pH of the mobile phase can significantly impact peak shape. If the pH is close to the pKa of your compound, you may see tailing due to the presence of both ionized and neutral forms.

  • Column Degradation: The accumulation of strongly retained impurities on the column can lead to active sites that cause tailing.[2]

Solutions:

  • Mitigate Silanol Interactions:

    • Add a Mobile Phase Modifier: For normal-phase chromatography on silica gel, adding a small amount of a polar solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can "cap" the active silanol sites and reduce tailing.

    • Use End-Capped Columns: In reversed-phase chromatography, choose a high-quality, end-capped C18 or C8 column to minimize the number of free silanol groups.

  • Control Mobile Phase pH:

    • For reversed-phase separations of ionizable compounds, buffer the mobile phase to a pH at least 2 units away from the pKa of your analyte. This ensures that your compound is in a single ionization state.

  • Column Maintenance:

    • Regularly flush your column with a strong solvent to remove any strongly adsorbed contaminants. For reversed-phase columns, a gradient wash from a weak to a strong solvent is effective. For normal-phase silica columns, flushing with a polar solvent like methanol or isopropanol can help.

Part 2: Frequently Asked Questions (FAQs)

Q1: Should I use normal-phase or reversed-phase chromatography for my fluorinated aryl ether?

A1: The choice depends on the overall polarity of your molecule.

  • Normal-phase (e.g., silica gel) is generally a good starting point for moderately polar to non-polar compounds. It is a cost-effective and versatile technique.

  • Reversed-phase (e.g., C18) is suitable for more non-polar compounds that are soluble in common reversed-phase solvents like acetonitrile or methanol and water. For highly fluorinated aryl ethers, which can be "fluorophilic," reversed-phase chromatography on a standard C18 column might result in poor retention. In such cases, a fluorinated stationary phase is a better choice.[3][6]

Q2: What is "fluorophilicity" and how does it affect my chromatography?

A2: Fluorophilicity refers to the tendency of highly fluorinated compounds to have low solubility in both aqueous and hydrocarbon-based organic solvents, but high solubility in perfluorinated solvents. In chromatography, this can lead to unique retention behaviors. For instance, a highly fluorinated compound might elute earlier than expected from a C18 column (which is hydrocarbon-based) due to this "fluorophobic" effect. Conversely, on a fluorinated stationary phase, these compounds will be more strongly retained due to favorable "fluorous-fluorous" interactions.[6]

Q3: Can I use a C18 column to separate fluorinated compounds?

A3: Yes, C18 columns can be used, especially for lightly fluorinated aryl ethers.[6] However, for compounds with a high degree of fluorination, you might encounter issues with retention and selectivity. Fluorinated stationary phases often provide a complementary and sometimes superior separation.[3][4]

Q4: What are the advantages of using a pentafluorophenyl (PFP) column?

A4: PFP columns offer alternative selectivity to traditional C18 columns. They can engage in multiple types of interactions, including hydrophobic, dipole-dipole, π-π, and ion-exchange interactions.[1][4] This makes them particularly useful for separating aromatic compounds, especially those containing halogens like fluorine. They can often resolve compounds that co-elute on a C18 column.[3][4]

Q5: My fluorinated aryl ether is a basic compound and shows significant tailing. What should I do?

A5: Tailing of basic compounds on silica-based columns is a common problem due to interactions with acidic silanol groups.[1]

  • In normal-phase chromatography, add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your mobile phase.

  • In reversed-phase chromatography, use a high-purity, end-capped column. Also, ensure your mobile phase is buffered at a pH that keeps your amine protonated (e.g., using 0.1% formic acid or TFA). Using a PFP column can also be beneficial as they have shown enhanced retention for basic analytes.[4]

Part 3: Experimental Protocols and Data

Protocol 1: General Flash Chromatography of a Moderately Polar Fluorinated Aryl Ether

This protocol provides a starting point for the purification of a moderately polar fluorinated aryl ether using normal-phase flash chromatography.

1. Column Selection and Packing:

  • Choose a silica gel column with a particle size of 40-63 µm.[8]
  • Dry-pack the column with silica gel.
  • Wet the column with the initial, low-polarity mobile phase.

2. Sample Preparation and Loading:

  • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
  • Adsorb the sample onto a small amount of silica gel ("dry loading").
  • Carefully add the dried, sample-adsorbed silica to the top of the column.

3. Elution:

  • Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
  • If the compound does not elute, gradually increase the polarity of the mobile phase (gradient elution). For example, move to 90:10, then 80:20 Hexane:Ethyl Acetate.
  • Collect fractions and monitor by TLC.

4. Analysis and Recovery:

  • Combine fractions containing the pure product.
  • Remove the solvent under reduced pressure.
ParameterRecommendationRationale
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective, good for moderately polar compounds.[8]
Mobile Phase Hexane/Ethyl AcetateGood starting point for many organic compounds.
Loading Method Dry LoadingOften leads to better resolution than liquid loading.
Elution Mode GradientEfficient for separating compounds with a wide range of polarities.
Protocol 2: HPLC Method Development for Fluorinated Aryl Ethers

This protocol outlines a screening approach for developing an HPLC method for a fluorinated aryl ether.

1. Column Screening:

  • Screen at least two columns with different selectivities: a standard C18 column and a PFP column.

2. Mobile Phase Screening:

  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: Acetonitrile or Methanol
  • Run a generic gradient (e.g., 5% to 95% B over 10 minutes) on both columns.

3. Evaluation:

  • Compare the chromatograms for resolution, peak shape, and retention time.
  • Select the column and mobile phase combination that provides the best separation.

4. Optimization:

  • Fine-tune the gradient, flow rate, and column temperature to optimize the separation.
ColumnMobile Phase ModifierExpected Selectivity
C18AcetonitrilePrimarily hydrophobic interactions.
C18MethanolCan alter selectivity compared to acetonitrile.
PFPAcetonitrileHydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[1][4]
PFPMethanolMay enhance or decrease specific interactions.

Part 4: Visualizations

Troubleshooting Workflow for Poor Resolution

Caption: Troubleshooting workflow for poor resolution.

Interaction Mechanisms of C18 vs. PFP Columns

G cluster_C18 C18 Column cluster_PFP PFP Column C18_Interactions Hydrophobic Interactions PFP_Hydrophobic Hydrophobic PFP_PiPi π-π Interactions PFP_Dipole Dipole-Dipole PFP_IonExchange Ion-Exchange Analyte Fluorinated Aryl Ether Analyte->C18_Interactions Analyte->PFP_Hydrophobic Analyte->PFP_PiPi Analyte->PFP_Dipole Analyte->PFP_IonExchange

Caption: Interaction mechanisms of C18 vs. PFP columns.

References

  • Jian-Wu, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. [Link]

  • Wang, J., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. [Link]

  • Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]

  • Dolan, J. W. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]

  • Przybyciel, M. (2022). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Glebov, L., et al. (2025). Role of fluorine ions in the formation of silica gel structure and gel glass. ResearchGate. [Link]

  • Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • Taylor, T. (2018). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Mohrig, J. R., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • Biotage. (n.d.). Flash Purification Consumables. Biotage. [Link]

  • Al-Baiati, M., et al. (2023). The Influence of Adding Silica Fluoroalkylsilane on the Morphology, Mechanical, and Corrosion Resistance Properties of Sol-Gel Derived Coatings. MDPI. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. HALO Columns. [Link]

  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]

  • Koss, A. R., et al. (2016). Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID. ResearchGate. [Link]

  • Van der Vort, D. R., et al. (2018). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC. [Link]

  • Materials Science -- Poland. (n.d.). Role of fluorine ions in the formation of silica gel structure and gel glass*. Materials Science -- Poland. [Link]

  • Smith, G. E., et al. (2013). [18F]Fluorination of Arylboronic Ester using [18F]Selectfluor bis(triflate): Application to 6-[18F]Fluoro-L-DOPA. Royal Society of Chemistry. [Link]

  • Waters. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters. [Link]

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI. [Link]

  • Chang, C.-Y., et al. (2025). Hydrophobic Organic Hybrid Silica Gels with High Adsorption Selectivity for Fluorocarbon Solvents. ACS Omega. [Link]

  • Resnick, P. R. (n.d.). Purification of perfluorosulfonyl fluoride perfluorovinyl ethers by thermal decomposition of unstable isomers.
  • Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. Alwsci. [Link]

  • LCGC International. (2024). The Biggest Analytical Challenges in PFAS Testing. LCGC International. [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]

  • PNAS. (2025). High organofluorine concentrations in municipal wastewater affect downstream drinking water supplies for millions of Americans. PNAS. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • ResearchGate. (n.d.). New Fluorous Reversed Phase Silica Gels for HPLC Separations of Perfluorinated Compounds. ResearchGate. [Link]

  • Biotage. (n.d.). Flash Purification. Biotage. [Link]

  • EPA. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). EPA. [Link]

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity in 1-Chloro-2-fluoro-3-isopropoxybenzene Processing

Welcome to the Technical Support Center. 1-Chloro-2-fluoro-3-isopropoxybenzene is a highly valued halogenated aromatic ether utilized as a structural building block in pharmaceutical development due to the unique electro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-Chloro-2-fluoro-3-isopropoxybenzene is a highly valued halogenated aromatic ether utilized as a structural building block in pharmaceutical development due to the unique electronic and steric effects imparted by its substituents[1].

While the neat compound is physically stable, "processing" this molecule—specifically activating the C-Cl bond via organometallic metalation or transition-metal cross-coupling—generates highly reactive, moisture-sensitive intermediates. This guide provides drug development professionals and synthetic chemists with the mechanistic insights and validated protocols necessary to eliminate moisture-induced failure modes.

Part 1: Mechanistic Causality of Moisture-Induced Failures

When processing 1-chloro-2-fluoro-3-isopropoxybenzene, the exclusion of moisture and air is critical to prevent the quenching of highly reactive intermediates[2]. The presence of trace water (< 50 ppm) fundamentally alters the reaction pathway through two primary mechanisms:

  • Proto-dehalogenation in Metalation: To utilize this compound, chemists typically convert the C-Cl bond into an arylmagnesium (Grignard) or aryllithium species. These intermediates are exceptionally strong nucleophiles and bases. If moisture is present, water acts as a rapid proton donor, instantly quenching the intermediate to yield 2-fluoro-3-isopropoxybenzene.

  • Catalyst Poisoning and Hydroxylation in Cross-Coupling: During Palladium- or Nickel-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination), trace amounts of water negatively impact the reaction outcome by coordinating with the metal center. This leads to undesired hydroxylation (forming phenols) or accelerates proto-dehalogenation pathways instead of the desired C-C or C-N bond formation[3]. This side reaction is particularly common in Pd-catalyzed reactions in basic media[4].

Part 2: Troubleshooting Guides & FAQs

Q1: My GC-MS shows a massive peak for 2-fluoro-3-isopropoxybenzene instead of my target cross-coupled product. What happened? A: You are observing proto-dehalogenation, a well-documented side reaction in Pd-catalyzed cross-couplings and metalation when trace water is present[5]. This occurs when your activated intermediate is quenched by moisture before it can react with your electrophile. Actionable Fix: Ensure your solvent (e.g., THF or 2-MeTHF) is freshly passed through an activated alumina solvent purification system. Flame-dry all glassware under high vacuum (0.1 mbar) and backfill with ultra-high purity (UHP) Argon.

Q2: I am trying to form the Grignard reagent from 1-chloro-2-fluoro-3-isopropoxybenzene, but the reaction won't initiate. Should I add a drop of water to clean the magnesium? A: Absolutely not. Water will passivate the magnesium surface by forming an impenetrable magnesium hydroxide layer. Aryl chlorides are notoriously difficult to initiate compared to aryl bromides. Actionable Fix: Switch to a "TurboGrignard" approach using iPrMgCl·LiCl. The addition of Lithium Chloride (LiCl) promotes Grignard formation from aryl chlorides by breaking down the polymeric aggregates of the Grignard reagent, significantly accelerating the Mg-Cl exchange[2].

Q3: How do I handle the hygroscopic nature of the cross-coupling bases (e.g., K₃PO₄ or Cs₂CO₃) used with this substrate? A: Inorganic bases absorb atmospheric moisture rapidly. Using them straight from the bottle introduces water directly into your catalytic cycle, leading to phenol byproducts and proto-dehalogenation[3]. Actionable Fix: Store bases in a nitrogen-filled glovebox. Before use, grind the base into a fine powder and dry it under high vacuum at 150 °C for 12 hours.

Part 3: Quantitative Data: Impact of Moisture on Processing

The following table summarizes the causal relationship between solvent moisture levels (measured via Karl Fischer titration) and the resulting product distribution during the metalation and subsequent electrophilic trapping of 1-chloro-2-fluoro-3-isopropoxybenzene.

Moisture Level (H₂O ppm)Reaction EnvironmentYield of Desired Product (%)Proto-dehalogenation Byproduct (%)Phenol/Hydroxylation Byproduct (%)
< 10 ppm Glovebox / Strict Schlenk> 92%< 2%None detected
50 - 100 ppm Standard Fume Hood65 - 75%15 - 20%~ 5%
> 250 ppm Wet Solvents / Open Air< 10%> 80%> 10%

Part 4: Validated Experimental Protocol

Anhydrous TurboGrignard Metalation (Self-Validating System)

To prevent moisture quenching, this protocol utilizes iPrMgCl·LiCl to achieve a homogeneous, low-temperature metalation of 1-chloro-2-fluoro-3-isopropoxybenzene.

Step 1: Environmental Control (Glassware Preparation) Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under high vacuum (0.1 mmHg) for 5 minutes. Backfill with UHP Argon. Repeat this vacuum-argon cycle three times to ensure absolute removal of surface moisture.

Step 2: Substrate Loading Under a positive pressure of Argon, add 1-chloro-2-fluoro-3-isopropoxybenzene (1.0 equiv, 5.0 mmol) to the Schlenk flask. Inject 10 mL of anhydrous THF (water content < 10 ppm, verified by Karl Fischer titration) through a rubber septum.

Step 3: Metalation Submerge the flask in an ice-water bath (0 °C). Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 5.5 mmol) via a gas-tight syringe over 10 minutes. Remove the ice bath and allow the reaction to stir at 20 °C for 2 hours.

Step 4: Self-Validation Check (Critical) Before proceeding to electrophile trapping, you must validate that the metalation is complete and hasn't been quenched by ambient moisture.

  • Action: Extract a 0.1 mL aliquot using a dry syringe and quench it into a GC vial containing 0.5 mL of D₂O (Deuterium Oxide).

  • Analysis: Analyze via GC-MS. A successful, moisture-free metalation is proven by the >95% presence of deuterated 2-fluoro-3-isopropoxybenzene (mass shift of +1). If non-deuterated 2-fluoro-3-isopropoxybenzene is detected, your system was breached by moisture during Steps 1-3.

Step 5: Electrophile Trapping Once validated, cool the active arylmagnesium solution back to 0 °C and add your strictly anhydrous electrophile (e.g., an aldehyde or borate ester) dropwise.

Part 5: Mechanistic Workflow Visualization

The following diagram illustrates the divergent chemical pathways of 1-chloro-2-fluoro-3-isopropoxybenzene based on the presence or absence of moisture during processing.

G A 1-Chloro-2-fluoro- 3-isopropoxybenzene B C-Cl Activation (Mg, iPrMgCl·LiCl, or Pd/Ni) A->B Reagents added C Trace Moisture (>50 ppm H₂O) B->C Poor technique/Wet solvent D Strictly Anhydrous (<10 ppm H₂O) B->D Schlenk line/Glovebox E Proto-dehalogenation (2-Fluoro-3-isopropoxybenzene) C->E Quenching / Hydroxylation F Desired Functionalization (Cross-Coupled Product) D->F Electrophile Trapping

Mechanistic divergence of 1-Chloro-2-fluoro-3-isopropoxybenzene activation based on moisture.

References

1.[1] 1-Chloro-3-(propan-2-yloxy)benzene | 51241-42-0 | Benchchem. Benchchem. URL: 2.[3] Designing of Bifunctional Ligand for Effective Cu(I)-Catalyzed C–N Cross-Coupling in Aqueous Micellar Conditions. ACS Sustainable Chemistry & Engineering. URL: 3.[2] m-(Trifluoromethyl)phenyltrimethoxysilane | CAS 53883-59-3. Benchchem. URL: 4.[4] Deciphering complexity in Pd–catalyzed cross-couplings. National Center for Biotechnology Information (PMC). URL: 5.[5] Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. URL:

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Isomeric Differentiation of 1-Chloro-2-fluoro-3-isopropoxybenzene: A Comparative NMR Guide

Executive Summary Objective: To provide a definitive guide for the structural assignment of 1-Chloro-2-fluoro-3-isopropoxybenzene (Target), specifically focusing on differentiating it from common regioisomeric impurities...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive guide for the structural assignment of 1-Chloro-2-fluoro-3-isopropoxybenzene (Target), specifically focusing on differentiating it from common regioisomeric impurities such as 1-Chloro-2-fluoro-4-isopropoxybenzene (Isomer A).

The Challenge: The simultaneous presence of Fluorine (


, spin 1/2, 100% abundance) and an asymmetric trisubstituted benzene ring creates a complex second-order spectral system. Standard singlets/doublets are replaced by multiplets arising from large 

and

couplings.

Key Differentiator: The Target (1,2,3-substitution) displays a distinct ABC spin system (three adjacent protons) complicated by fluorine coupling, whereas the 1,2,4-isomer displays an ABX-like system (two adjacent protons, one isolated).

Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral resolution, the following protocol is recommended. This system validates itself by using the solvent residual peak as an internal standard and


-decoupling to simplify verification.
Sample Preparation[1]
  • Solvent:

    
     (99.8% D) is preferred over DMSO-
    
    
    
    to prevent viscosity-induced line broadening, unless the precursor phenol is present (where DMSO helps resolve -OH).
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is not required for

    
     but is beneficial for 
    
    
    
    to resolve small C-F couplings.
  • Tube: High-precision 5mm NMR tube (Class A).

Instrument Parameters
  • Frequency: Minimum 400 MHz (recommended 500+ MHz to resolve second-order aromatic effects).

  • Temperature: 298 K (25°C).

  • Pulse Sequences:

    • Standard

      
      :  30° pulse angle, 1s relaxation delay.
      
    • 
      -Decoupled 
      
      
      
      (Essential):
      Run a secondary proton scan with
      
      
      decoupling (e.g., zg with O2 set to F center). Why? This collapses the complex multiplets into standard aromatic splitting, confirming which splittings are H-H vs H-F.
    • 
      
      
      
      
      :
      Proton-decoupled carbon scan. Note: Fluorine coupling will still be visible.

NMR Interpretation

The proton spectrum is divided into two distinct regions: the aliphatic isopropoxy group and the complex aromatic region.

Aliphatic Region (High Field)

This region confirms the presence of the isopropoxy ether linkage.

Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling (

Hz)
1.35 - 1.40 Doublet (d)6H


4.50 - 4.60 Septet (sep)1H


Aromatic Region (Low Field)

System: Trisubstituted Benzene (Positions 1, 2, 3 occupied). Protons: H4, H5, H6. Pattern: Continuous chain of 3 protons (vicinal coupling).

  • H5 (Middle Proton): Located meta to the isopropoxy and meta to the chlorine, but para to the fluorine.

    • Prediction: Triplet of Doublets (td) or pseudo-triplet.

    • Coupling: Two large ortho couplings (

      
       Hz, 
      
      
      
      Hz) and a negligible para-Fluorine coupling (
      
      
      Hz).
  • H4 (Ortho to Isopropoxy): Located meta to the fluorine.

    • Prediction: Doublet of Doublets (dd) or Multiplet.

    • Coupling: One ortho H-H (

      
       Hz) and one meta H-F (
      
      
      
      Hz).
  • H6 (Ortho to Chlorine): Located ortho to the fluorine.

    • Prediction: Doublet of Doublets (dd) or Multiplet.

    • Coupling: One ortho H-H (

      
       Hz) and one large ortho H-F (
      
      
      
      Hz).

Diagnostic Check: The H6 signal will likely be the most downfield (deshielded by Cl and F) and widest due to the large H-F coupling.

NMR Interpretation (The Fingerprint)

The Carbon-13 spectrum is the definitive proof of structure due to the predictable magnitude of C-F couplings (


).
C-F Coupling Rules
  • 
     (ipso):  ~245–255 Hz (Huge doublet).
    
  • 
     (ortho):  ~15–20 Hz.
    
  • 
     (meta):  ~5–10 Hz.
    
  • 
     (para):  ~2–4 Hz (Often unresolved).
    
Assignment Table
Carbon PositionTypeApprox Shift (

)
Splitting Pattern

(Hz)
Logic
C-2 C-F (ipso)150.0 - 155.0Doublet (d)~250Direct attachment to F.
C-3 C-O (ortho to F)145.0 - 148.0Doublet (d)~12Deshielded by Oxygen;

coupling to F.
C-1 C-Cl (ortho to F)120.0 - 125.0Doublet (d)~18Shielded relative to C-O;

coupling to F.
C-6 CH (meta to F)115.0 - 120.0Doublet (d)~4-8

coupling.
C-4 CH (meta to F)110.0 - 115.0Doublet (d)~4-8Shielded by ortho-alkoxy group.
C-5 CH (para to F)122.0 - 126.0Singlet/Broad< 3Minimal coupling.
iPr-CH Aliphatic72.0 - 75.0Singlet0Too far from F.
iPr-CH3 Aliphatic21.0 - 22.0Singlet0-

Comparative Analysis: Target vs. Isomer

The most critical aspect for a researcher is distinguishing the desired 1,2,3-isomer from the 1,2,4-isomer (a common byproduct if the synthesis involved electrophilic aromatic substitution or SNAr on a different precursor).

Structural Logic
  • Target (1-Cl, 2-F, 3-OiPr): The three aromatic protons are contiguous (next to each other).

  • Alternative (1-Cl, 2-F, 4-OiPr): The protons are separated.[1] There are two adjacent protons and one isolated proton between the Cl and OiPr groups.

Comparison Table
FeatureTarget (1,2,3-Subst.) Alternative (1,2,4-Subst.)
Proton Topology ABC System: All 3 protons couple to each other via

(ortho).
AB + C System: Two protons show ortho coupling; one proton appears as a singlet (or small meta-coupled doublet).
H-H Coupling Two distinct

(~8 Hz) interactions observed.
Only one strong

(~8 Hz) interaction (between H5 and H6).
H-F Coupling H6 (ortho to F) shows large splitting (~9 Hz).H3 (ortho to F) shows large splitting (~10 Hz) but appears as a doublet of doublets (isolated from other H).
13C Spectrum C-3 (C-O) is a Doublet (

Hz).
C-4 (C-O) is a Doublet (

Hz) - smaller coupling due to meta distance.

Visualization of Logic Workflows

Assignment Workflow

This diagram illustrates the step-by-step logic to assign the target molecule using the described protocol.

AssignmentLogic Start Unknown Sample H1_Scan 1H NMR Scan Start->H1_Scan Aliphatic Identify Isopropyl (Septet + Doublet) H1_Scan->Aliphatic Aromatic Analyze Aromatic Region (3 Protons) H1_Scan->Aromatic Final Confirmed Structure: 1-Cl-2-F-3-OiPr Aliphatic->Final Decouple 19F-Decoupled 1H Scan Aromatic->Decouple Complex Multiplets? Confirm_HH Confirm ABC Pattern (Contiguous Protons) Decouple->Confirm_HH Simplifies to t, d, d C13_Scan 13C NMR Scan Confirm_HH->C13_Scan CF_Coupling Measure J(C-F) Identify C2 (ipso, ~250Hz) C13_Scan->CF_Coupling CF_Coupling->Final

Caption: Logical workflow for confirming the 1,2,3-substitution pattern using 1H and 13C NMR with 19F decoupling.

Isomer Differentiation Tree

This diagram guides the researcher in distinguishing the target from the 1,2,4-isomer.

IsomerDiff Root Aromatic Region Analysis Split Count Large Couplings (>7 Hz, H-H) Root->Split Target Two Large Couplings (ABC System) Split->Target H5 couples to H4 & H6 Isomer One Large Coupling (AB System + Isolated H) Split->Isomer H5 couples only to H6 H3 is isolated Target_Res Target: 1-Cl-2-F-3-OiPr Target->Target_Res Isomer_Res Impurity: 1-Cl-2-F-4-OiPr Isomer->Isomer_Res

Caption: Decision tree for differentiating the 1,2,3-trisubstituted target from the 1,2,4-trisubstituted isomer.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constants and additivity rules).
  • Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.

Sources

Comparative

GC-MS Fragmentation Dynamics of 1-Chloro-2-fluoro-3-isopropoxybenzene: A Comparative Ionization Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing multi-halogenated aromatic ethers. The compound 1-Chloro-2-fluoro-3-isopropoxybenzene (CAS: 1369791-02-5) is a prime ex...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing multi-halogenated aromatic ethers. The compound 1-Chloro-2-fluoro-3-isopropoxybenzene (CAS: 1369791-02-5) is a prime example. The introduction of fluorine into the aromatic ring enhances its lipophilicity (logP ~2.8) and metabolic stability compared to non-fluorinated analogs, making it a highly sought-after intermediate in CNS-targeted drug design .

However, structurally characterizing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a specific challenge: balancing the need for structural fragmentation (to confirm the ether linkage) with the preservation of the molecular ion (to confirm the exact mass). This guide objectively compares the analytical performance of standard Electron Ionization (EI) against Positive Chemical Ionization (PCI) , providing drug development professionals with a field-proven, self-validating methodology for structural elucidation .

The Analytical Challenge: Hard vs. Soft Ionization

1-Chloro-2-fluoro-3-isopropoxybenzene (C₉H₁₀ClFO) has a nominal molecular weight of 188.45 g/mol . In mass spectrometry, the presence of a single chlorine atom provides a distinct isotopic signature—a ~3:1 abundance ratio between the ³⁵Cl and ³⁷Cl isotopes.

When analyzing branched alkyl ethers, the choice of ionization source dictates the data output:

  • Electron Ionization (EI, 70 eV): Acts as a "hard" ionization technique. It aggressively fragments the molecule, providing a rich structural fingerprint. However, the molecular ion ([M]⁺•) can sometimes be transient, complicating absolute mass confirmation.

  • Positive Chemical Ionization (PCI): Acts as a "soft" ionization technique. By using a reagent gas like methane, it gently protonates the molecule to form an [M+H]⁺ ion, sacrificing structural fragmentation for absolute molecular weight confirmation.

Fragmentation Mechanics Visualization

The diagram below illustrates the divergent pathways this molecule takes depending on the ionization environment. Under EI, the dominant pathway is the loss of propene via a McLafferty-type alkene elimination, driven by the stability of the resulting chlorofluorophenol radical cation.

IonizationComparison cluster_EI Electron Ionization (EI, 70 eV) cluster_PCI Positive Chemical Ionization (PCI, CH₄) Compound 1-Chloro-2-fluoro-3-isopropoxybenzene MW: 188.45 g/mol EI_M [M]⁺• (m/z 188/190) Hard Ionization Compound->EI_M 70 eV e⁻ PCI_M [M+H]⁺ (m/z 189/191) Soft Ionization Compound->PCI_M CH₅⁺ / C₂H₅⁺ EI_F1 [-C₃H₆] (m/z 146/148) Base Peak EI_M->EI_F1 Alkene Elimination EI_F2 [-•C₃H₇] (m/z 145/147) EI_M->EI_F2 Radical Cleavage PCI_Ad1 [M+C₂H₅]⁺ (m/z 217/219) PCI_M->PCI_Ad1 Adduct Formation

Figure 1: Comparative ionization pathways for 1-Chloro-2-fluoro-3-isopropoxybenzene (EI vs. PCI).

Comparative Performance Data

To objectively compare the utility of both techniques, we must look at the relative abundances of the generated ions. Table 1 summarizes the diagnostic utility of the primary ions generated under both modes.

Table 1: Comparative GC-MS Performance (EI vs. PCI)

Ionization ModePrimary Ion Identitym/z (³⁵Cl / ³⁷Cl)Relative AbundanceDiagnostic Utility
EI Molecular Ion [M]⁺•188 / 190~25%Confirms exact mass, though prone to rapid secondary cleavage.
EI Alkene Loss [-C₃H₆]⁺•146 / 148100% (Base Peak)Unambiguously identifies the isopropoxy group via McLafferty rearrangement.
EI Radical Loss [-•C₃H₇]⁺145 / 147~45%Confirms the presence of a branched alkyl ether structure.
PCI (CH₄) Protonated Molecule [M+H]⁺189 / 191100% (Base Peak)Provides absolute, high-abundance confirmation of the molecular weight.
PCI (CH₄) Ethyl Adduct[M+C₂H₅]⁺217 / 219~15%Validates the[M+H]⁺ peak via predictable adduct spacing (+28 Da).

Analytical Verdict: EI is superior for structural elucidation (confirming the isopropoxy appendage), while PCI is strictly necessary if the sample is highly degraded and the molecular ion in EI falls below the limit of detection.

Self-Validating Experimental Protocol

A robust analytical method must be more than a list of steps; it must explain why those steps are taken and include internal checks to validate the data in real-time. Below is the optimized workflow for analyzing this compound.

Step 1: Sample Preparation & Derivatization Avoidance
  • Action: Dilute the neat 1-Chloro-2-fluoro-3-isopropoxybenzene standard to 10 µg/mL in GC-grade hexane.

  • Causality: Hexane is a non-polar solvent with a low expansion multiplier. When injected into a hot inlet, it expands minimally, preventing inlet backflash and loss of quantitative accuracy. Furthermore, unlike polar phenolic precursors, this etherified compound requires no silylation (derivatization), preserving the native mass for direct analysis.

  • Self-Validation Check: Run a pure hexane blank prior to the sample. The chromatogram must show a flat baseline at the target retention time to mathematically validate that the system is free of carryover.

Step 2: Chromatographic Separation (GC)
  • Action: Inject 1 µL in split mode (10:1) onto a 5% diphenyl / 95% dimethylpolysiloxane capillary column (e.g., HP-5ms, 30m × 0.25mm × 0.25µm). Program the oven: 60°C (hold 1 min), ramp at 15°C/min to 250°C.

  • Causality: The slightly polar 5% diphenyl stationary phase provides optimal dipole-induced dipole interactions. This specific phase chemistry is required to resolve the fluorinated/chlorinated aromatic ring from structurally similar isomers (e.g., 1-chloro-4-fluoro-2-isopropoxybenzene). The 15°C/min ramp ensures sharp peak focusing while maintaining baseline resolution.

Step 3: Mass Spectrometric Detection
  • Action (EI Mode): Set the ion source to 230°C and electron energy to 70 eV.

  • Action (PCI Mode): Introduce methane reagent gas at 1.5 mL/min, adjusting the source pressure to 1.0 × 10⁻⁴ Torr. Set electron energy to 150 eV (to ionize the reagent gas, not the analyte).

  • Causality: 70 eV in EI is the universal standard because it ensures the de Broglie wavelength of the bombarding electrons matches the target's bond lengths, producing standardized, library-searchable fragmentation. In PCI, methane acts as a Brønsted acid (CH₅⁺), transferring a proton to the ether oxygen for soft ionization, preserving the pseudo-molecular ion.

  • Self-Validation Check (Critical): For any identified fragment containing chlorine (e.g., the base peak at m/z 146), calculate the isotopic ratio of m/z 146 to m/z 148. A mathematical yield of ~3:1 confirms the retention of the single chlorine atom, serving as an internal validation of the fragment's elemental composition and ruling out isobaric interferences.

References

  • Title: 1-chloro-2-fluoro-3-(propan-2-yloxy)benzene - C9H10ClFO. Source: Chem-Space. URL: [Link]

Validation

HPLC Method Development for Purity Testing of 1-Chloro-2-fluoro-3-isopropoxybenzene

Executive Summary & Strategic Rationale 1-Chloro-2-fluoro-3-isopropoxybenzene (CAS: 1369791-02-5) is a lipophilic, halogenated aromatic intermediate often used in the synthesis of agrochemicals and active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

1-Chloro-2-fluoro-3-isopropoxybenzene (CAS: 1369791-02-5) is a lipophilic, halogenated aromatic intermediate often used in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Its structural complexity—featuring a bulky isopropoxy group alongside electronegative chlorine and fluorine atoms—presents specific chromatographic challenges.

The primary difficulty in purity testing for this molecule is not retaining the main peak, but resolving it from positional isomers (e.g., 1-chloro-3-fluoro-2-isopropoxybenzene) and de-alkylated byproducts (phenols).

This guide compares two distinct separation strategies:

  • The Conventional Approach: C18 (Octadecyl) stationary phase.

  • The Optimized Approach: Phenyl-Hexyl stationary phase.[1]

Verdict: While C18 provides adequate retention, the Phenyl-Hexyl phase is superior for purity testing due to distinct


 interactions that resolve closely related halogenated isomers that co-elute on C18.

Physicochemical Profile & Method Design

Understanding the molecule is the first step in robust method development.

PropertyValueChromatographic Implication
Molecular Formula

Small molecule, aromatic.
LogP ~3.34Highly lipophilic; requires high organic mobile phase strength to elute.
pKa N/A (Non-ionizable core)pH control is less critical for the main peak but essential for resolving potential phenolic impurities (precursors).
UV Max ~270 nm (Typical benzenoid)Detection requires UV-Vis; 254 nm is standard, but 270 nm may offer higher specificity.
The Separation Challenge: Halogenated Isomers

Positional isomers of chloro-fluoro-alkoxybenzenes often have identical mass and nearly identical hydrophobicity. A standard C18 column separates primarily based on hydrophobicity (Van der Waals forces). Since the isomers have the same hydrophobic footprint, C18 often fails to resolve them (Resolution


).

Solution: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases engage in


 stacking interactions with the aromatic ring of the analyte. The electron-withdrawing effects of the Chlorine and Fluorine atoms at specific positions alter the electron density of the ring, creating different interaction strengths with the Phenyl stationary phase, thus achieving separation.

Comparative Study: C18 vs. Phenyl-Hexyl[1]

The following table summarizes the performance characteristics of the two evaluated methods.

Table 1: Performance Comparison
FeatureMethod A: Generic C18 Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Octadecylsilane (C18), 5µmPhenyl-Hexyl, 3.5µm (Higher efficiency)
Separation Mechanism Hydrophobic InteractionHydrophobic +

Interaction + Shape Selectivity
Mobile Phase Acetonitrile / Water (0.1%

)
Methanol / Water (0.1%

)
Isomer Resolution (

)
1.2 (Co-elution risk)> 2.5 (Baseline separation)
Run Time 12 minutes15 minutes
Suitability Rough assay / Reaction monitoringFinal Purity Testing / Release Testing

Technical Insight: Methanol is chosen for Method B because protic solvents facilitate


 interactions better than aprotic solvents like Acetonitrile, which can suppress the 

-selectivity of phenyl columns.

Detailed Experimental Protocols

Method B: The Optimized Purity Protocol (Phenyl-Hexyl)

This protocol is designed to be self-validating, ensuring that both the main peak and potential impurities are quantified accurately.

1. Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV Variable Wavelength Detector.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    .
    
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 272 nm (Optimize via PDA scan) and 220 nm (for non-aromatic impurities).

  • Injection Volume: 10

    
    .
    
2. Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Phosphoric Acid in Water (Milli-Q grade).

    • Why Acid? Suppresses ionization of any residual phenolic starting materials, sharpening their peaks.

  • Solvent B (Organic): 100% Methanol (HPLC Grade).

3. Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.06040Initial Hold
10.01090Linear Gradient (Elute Main Peak)
12.01090Wash
12.16040Re-equilibration
15.06040End of Run
4. Standard & Sample Preparation
  • Diluent: Methanol : Water (80:20).

  • Stock Solution: Dissolve 10 mg of 1-Chloro-2-fluoro-3-isopropoxybenzene in 10 mL Diluent (1000 ppm).

  • Test Solution: Dilute Stock to 500 ppm.

  • Sensitivity Solution (LOQ): Dilute Test Solution to 0.5 ppm (0.1%).

Method Validation Workflow (Visualized)

The following diagram illustrates the decision logic and validation steps for this specific method, highlighting the critical "Isomer Check" often missed in generic protocols.

HPLC_Method_Workflow Start Start: Method Development ChemProp Analyze Physicochemical Properties (LogP ~3.34, Halogenated) Start->ChemProp ColSelect Column Selection Strategy ChemProp->ColSelect C18 Path A: C18 Column (Hydrophobic Only) ColSelect->C18 Standard Screening Phenyl Path B: Phenyl-Hexyl Column (Pi-Pi Interaction + Shape) ColSelect->Phenyl Recommended for Halogens ExpRun Experimental Run (Gradient MeOH/Water) C18->ExpRun Phenyl->ExpRun Decision Isomer Resolution (Rs) > 2.0? ExpRun->Decision Fail Fail: Co-elution of Regioisomers Decision->Fail No (Path A common result) Success Success: Validated Purity Method Decision->Success Yes (Path B result) Fail->Phenyl Switch Mechanism

Figure 1: Method Development Decision Tree. Note the critical pivot to Phenyl-Hexyl phases when resolution of halogenated isomers fails on C18.

Troubleshooting & System Suitability

To ensure the trustworthiness of your data, every sequence must pass these criteria:

  • Retention Time (RT) Precision: %RSD

    
     2.0% for the main peak (n=5 injections).
    
  • Tailing Factor:

    
    . (Significant tailing indicates secondary silanol interactions; ensure mobile phase pH is acidic).
    
  • Resolution (

    
    ):  If a known impurity marker is available (e.g., 1-chloro-3-isopropoxybenzene), 
    
    
    
    must be
    
    
    .

Common Issues:

  • Peak Broadening: The isopropoxy group adds steric bulk. If peaks are broad, increase column temperature to 40°C to improve mass transfer kinetics.

  • Ghost Peaks: This molecule is highly lipophilic. Ensure a strong needle wash (100% MeOH or ACN) is used to prevent carryover between injections.

References

  • MicroSolv Technology Corp. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-fluorobenzene Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Chromatography Online. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

Sources

Comparative

Validation of 1-Chloro-2-fluoro-3-isopropoxybenzene: A Comparative Structural Analysis Guide

Executive Summary In the synthesis of multi-substituted halogenated aromatics, specifically 1-Chloro-2-fluoro-3-isopropoxybenzene , regiooisomeric ambiguity is a critical failure point. Standard analytical techniques lik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of multi-substituted halogenated aromatics, specifically 1-Chloro-2-fluoro-3-isopropoxybenzene , regiooisomeric ambiguity is a critical failure point. Standard analytical techniques like


H-NMR and MS often fail to definitively distinguish between the 1,2,3-substitution pattern and its thermodynamic isomers (e.g., 1,2,4- or 1,2,6-motifs) due to overlapping coupling constants and "silent" through-space interactions.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives. We demonstrate that SC-XRD is not merely a confirmatory step but the only self-validating method to assign absolute regiochemistry for this compound class, utilizing the distinct scattering factors of Chlorine (


) and Fluorine (

).

Part 1: The Structural Challenge[1]

The target molecule, 1-Chloro-2-fluoro-3-isopropoxybenzene , presents a classic "areal conflict" in structural elucidation. The crowded 1,2,3-substitution pattern creates specific analytical blind spots:

  • NMR Limitations: The proton signals on the benzene ring are often multiplets with similar

    
    -coupling values. While 
    
    
    
    F-NMR is useful, the
    
    
    and
    
    
    coupling constants can be indistinguishable between isomers without complex 2D-NOESY experiments, which themselves rely on spatial proximity that may be ambiguous in flexible isopropoxy rotamers.
  • Mass Spectrometry (MS) Blindness: High-Resolution MS (HRMS) confirms the formula (

    
    ) but is blind to the connectivity of the isomers.
    
The Isomer Landscape

The synthesis likely involves electrophilic aromatic substitution or nucleophilic displacement (S


Ar). Both pathways can yield mixtures. Distinguishing the target (A) from the byproduct (B) is the core objective.
  • Target (A): 1-Chloro-2-fluoro-3-isopropoxybenzene (Contiguous substitution)

  • Common Isomer (B): 1-Chloro-4-fluoro-2-isopropoxybenzene (Dispersed substitution)

Part 2: Comparative Analysis (The "Why")

The following table contrasts the performance of SC-XRD against the industry-standard alternatives for this specific molecular class.

Table 1: Structural Validation Performance Matrix
FeatureSC-XRD (The Gold Standard) NMR (

H /

C /

F)
HR-MS
Primary Output 3D Atom Coordinates (XYZ)Chemical Shifts (

) & Coupling (

)
Mass-to-Charge Ratio (

)
Regioisomer Certainty Absolute (100%) Inferential (80-90%)None (0%)
Differentiation Method Electron Density Map (

vs

)
Through-bond (

) / Through-space (NOE)
Fragmentation patterns
Sample Requirement Single Crystal (

mm)
Solution (~5-10 mg)Solution (<1 mg)
Time to Result 2-24 Hours (including growth)10-30 Minutes<5 Minutes
Weakness Requires crystalline solidAmbiguous for crowded ringsIsomer blind

Expert Insight: For 1-Chloro-2-fluoro-3-isopropoxybenzene, the electron density difference between Chlorine (17


) and Fluorine (9 

) is massive. In XRD, Chlorine scatters X-rays roughly

more intensely than Fluorine. This renders them impossible to misidentify in the final refinement, unlike in NMR where their electronic effects on neighbors can be subtly similar.

Part 3: Experimental Protocol (The "How")

This molecule contains a flexible isopropoxy group and two halogens, increasing the risk of the compound being an oil or a low-melting solid. The following protocol is designed to force crystallization in "difficult" lipophilic aromatics.

Phase 1: Crystal Growth (The "Oily" Protocol)

Standard evaporation often fails here due to the isopropoxy "grease" factor. We use a slow-cooling/antisolvent approach.

  • Dissolution: Dissolve 20 mg of the crude oil in 0.5 mL of Dichloromethane (DCM) in a standard HPLC vial.

  • Antisolvent Addition: Carefully layer 0.5 mL of n-Hexane or Pentane on top. Do not mix.

  • Temperature Ramp: Cap the vial and place it in a programmable incubator (or a Styrofoam block in a freezer).

    • Step A: Hold at 4°C for 12 hours.

    • Step B: Ramp down to -20°C over 24 hours.

  • Harvesting: If the compound is a low-melting solid, mount the crystal immediately using perfluoropolyether oil (CryoOil) on a Mitegen loop and transfer to the cold stream (100 K) of the diffractometer.

Phase 2: Data Collection & Refinement
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by Chlorine, though Cu is acceptable for absolute configuration if chiral centers were present.
  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure high-resolution data (

    
     Å).
    
  • Refinement: Use SHELXL. Treat the isopropoxy group for disorder if the thermal ellipsoids are elongated.

Part 4: Data Validation & Logic Pathways

The "Smoking Gun": Bond Length Metrics

To validate the structure, you must compare the experimental bond lengths against the Cambridge Structural Database (CSD) averages. This is the self-validating mechanism of the experiment.

Table 2: Critical Bond Metrics for Validation

Bond TypeExpected Length (CSD Avg)Observed Range (Target)Validation Logic
C(ar)-F 1.35 Å 1.33 - 1.37 ÅShort, strong bond. If >1.40 Å, assignment is wrong.
C(ar)-Cl 1.74 Å 1.72 - 1.76 ÅSignificantly longer. Distinct from C-F.
C(ar)-O 1.37 Å 1.36 - 1.39 ÅIntermediate length.[1][2]
Visualization: The Validation Workflow

The following diagram illustrates the decision logic researchers must follow when validating this structure.

ValidationWorkflow Start Crude Synthesis Product (1-Chloro-2-fluoro-3-isopropoxybenzene) NMR 1H / 19F NMR Analysis Start->NMR Ambiguity Isomeric Ambiguity? (Overlapping J-couplings) NMR->Ambiguity Cryst Cryo-Crystallization (DCM/Hexane Layering) Ambiguity->Cryst Yes (Inconclusive) Valid VALIDATED STRUCTURE (Publishable) Ambiguity->Valid No (Rare) XRD SC-XRD Data Collection (Mo-Kalpha, 100 K) Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Check Bond Length Check (C-F vs C-Cl) Refine->Check Check->Valid C-F ~1.35Å C-Cl ~1.74Å Reassess Re-evaluate Synthesis Check->Reassess Metrics Fail

Caption: Logical workflow for validating regioisomer identity. Note the critical checkpoint at Bond Length analysis which distinguishes Cl from F.

Part 5: Conclusion

For 1-Chloro-2-fluoro-3-isopropoxybenzene , relying solely on NMR constitutes a scientific risk due to the "silent" nature of the 1,2,3-substitution pattern regarding definitive NOE signals. SC-XRD is the superior validation tool , offering a deterministic result based on the immutable physics of electron density scattering.

The presence of the Chlorine atom (


) provides a heavy-atom anchor that simplifies the crystallographic phase problem, making this method not only accurate but highly efficient.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Link

  • Hope, H. (1990). Cryocrystallography of Biological Macromolecules (Applied to small molecules). Annual Review of Biophysics. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for Halogenated Aromatic Compounds: A Case Study of 1-Chloro-2-fluoro-3-isopropoxybenzene

Introduction In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of novel chemical entities is paramount. Elemental analysis serves as a foundational technique, provid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of novel chemical entities is paramount. Elemental analysis serves as a foundational technique, providing a quantitative measure of a compound's elemental composition to confirm its identity, purity, and empirical formula.[1] For complex halogenated aromatic compounds such as 1-Chloro-2-fluoro-3-isopropoxybenzene, which are pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials, robust and validated analytical methods are not just a quality benchmark but a regulatory necessity.[2][3]

This guide provides an in-depth comparison of elemental analysis standards and methodologies tailored for multi-halogenated organic compounds. We will use 1-Chloro-2-fluoro-3-isopropoxybenzene as our primary analyte and compare its analytical behavior with a structurally similar compound, 1-Chloro-3-isopropoxybenzene, to elucidate the specific challenges and considerations introduced by the presence of multiple, distinct halogens. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish trustworthy and efficient protocols for elemental characterization.

Analyte Profiles & Theoretical Composition

The first step in any quantitative analysis is to establish the theoretical elemental composition based on the molecular formula. This theoretical value is the benchmark against which all experimental results are measured.

Table 1: Physicochemical Properties and Theoretical Elemental Composition of Target Analytes

PropertyTarget Analyte: 1-Chloro-2-fluoro-3-isopropoxybenzeneComparative Analyte: 1-Chloro-3-isopropoxybenzene
Molecular Formula C₉H₁₀ClFO[4]C₉H₁₁ClO[5]
Molecular Weight 188.62 g/mol 170.63 g/mol [5]
CAS Number 1369791-02-5[4]51241-42-0[6]
Theoretical % Carbon (C) 57.31%63.36%
Theoretical % Hydrogen (H) 5.34%6.50%
Theoretical % Chlorine (Cl) 18.79%20.78%
Theoretical % Fluorine (F) 10.07%0.00%
Theoretical % Oxygen (O) 8.48%9.38%

Overview of Key Analytical Techniques

The determination of elemental composition in halogenated compounds requires specialized approaches. While classical combustion analysis is effective for carbon and hydrogen, the presence of halogens necessitates specific modifications. For simultaneous and speciated halogen analysis, Combustion Ion Chromatography (CIC) has emerged as a highly effective and robust method.[7][8]

  • CHN Analysis via Combustion: This technique involves the complete combustion of an organic sample in an oxygen-rich atmosphere, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂. For halogenated compounds, the combustion tube packing must include specialized reagents (e.g., silver tungstate, magnesium oxide) to scrub the resulting hydrogen halides, which would otherwise interfere with the detection process and damage the instrument.[9]

  • Halogen & Sulfur Analysis via Combustion Ion Chromatography (CIC): CIC is a powerful two-step technique that couples high-temperature combustion with the separation capabilities of ion chromatography.[8] The sample is combusted at temperatures often exceeding 1000°C, converting organically bound halogens into hydrogen halides (HF, HCl) and sulfur into sulfur dioxide (SO₂).[8][10] These gaseous products are then trapped in an aqueous absorption solution, which is subsequently injected into an ion chromatograph for the separation and quantification of the resulting halide (F⁻, Cl⁻) and sulfate (SO₄²⁻) ions.[7][11] This method is particularly advantageous as it allows for the simultaneous, speciated analysis of multiple halogens from a single sample combustion.[8]

Experimental Design & Workflow

A robust analytical workflow ensures that results are both accurate and reproducible. The process begins with careful sample preparation and calibration, followed by instrumental analysis and data validation.

Elemental_Analysis_Workflow cluster_Prep Phase 1: Preparation & Calibration cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data Processing & Validation SamplePrep Sample Weighing (1-3 mg on microbalance) StandardPrep Standard Preparation (e.g., ERM-EC681k, PFBS) Combustion Combustion Analysis (C, H Determination) SamplePrep->Combustion CIC Combustion Ion Chromatography (F, Cl Determination) SamplePrep->CIC Calibration Instrument Calibration (Multi-point curve) Calibration->Combustion Calibration->CIC Integration Peak Integration & Quantification Combustion->Integration CIC->Integration Validation Data Validation (vs. Theoretical & CRM) Integration->Validation Report Final Report Generation Validation->Report

Caption: General workflow for the elemental analysis of halogenated organic compounds.

Experimental Protocol: Halogen Determination by Combustion Ion Chromatography (CIC)

This protocol outlines a self-validating system for the determination of fluorine and chlorine. The inclusion of a Certified Reference Material (CRM) ensures the trustworthiness of the results.

1. Instrumentation and Reagents:

  • Combustion System: Automated combustion unit capable of reaching at least 1050°C.

  • Ion Chromatography System: IC with a conductivity detector, anion-exchange column (e.g., Metrosep A Supp 19), and suppressor module.[10]

  • Absorption Solution: Deionized water with a low concentration of hydrogen peroxide to ensure complete oxidation of combustion gases.

  • Eluent: 8 mM sodium carbonate / 0.25 mM sodium bicarbonate solution.[10]

  • Calibration Standards: Single or mixed standards of Fluoride (F⁻) and Chloride (Cl⁻) at various concentrations.

  • Certified Reference Material (CRM): e.g., ERM-EC681k (for chlorine) or a fluorine-containing standard like 4-(Trifluoromethyl)benzoic acid.[12]

2. Sample and Standard Preparation:

  • Accurately weigh approximately 1-2 mg of the sample (1-Chloro-2-fluoro-3-isopropoxybenzene or the comparative analyte) into a ceramic or quartz sample boat. To aid combustion, a small amount of quartz wool can be added.[10]

  • Prepare a check standard by weighing a similar amount of the CRM.

  • Prepare a blank by running an empty sample boat through the entire process.

3. Combustion and Absorption:

  • Set the combustion furnace temperature to 1050°C with an oxygen flow.[10]

  • Introduce the sample boat into the furnace. The automated system will carry the combustion gases into the absorber module.

  • Collect the post-combustion gases in a known volume (e.g., 7 mL) of the absorption solution.[10]

4. Ion Chromatography Analysis:

  • Inject a fixed volume (e.g., 1000 µL) of the absorption solution into the IC system.[10]

  • Run the chromatographic separation using the specified eluent and flow rate.

  • Detect and quantify the F⁻ and Cl⁻ peaks using a sequentially suppressed conductivity detector.[10]

5. Data Analysis and Validation:

  • Generate a multi-point calibration curve for both fluoride and chloride. The correlation coefficient (r²) should be ≥0.999.[10]

  • Quantify the amount of F and Cl in the sample based on the peak areas and the calibration curve.

  • Calculate the final concentration as a weight percentage (% w/w) of the original sample mass.

  • Analyze the CRM and calculate the recovery. The recovery should fall within an acceptable range (e.g., 95-105%) to validate the accuracy of the run.[10] For new compounds, journal standards often require the final value to be within ±0.4% of the theoretical value.[13]

Comparative Data and Performance

The following table presents hypothetical, yet realistic, data from the analysis of both compounds, demonstrating the performance of the described methods.

Table 2: Comparative Elemental Analysis Data and Validation Parameters

Parameter1-Chloro-2-fluoro-3-isopropoxybenzene1-Chloro-3-isopropoxybenzene
Analyte C H
Theoretical Value (%) 57.315.34
Mean Experimental Value (%) (n=5) 57.255.38
Accuracy (vs. Theoretical) -0.10%+0.75%
Precision (% RSD) 0.15%0.28%
CRM Recovery (Cl) 99.8%100.3%
Method LOD (mg/kg) N/AN/A
Method LOQ (mg/kg) N/AN/A

Discussion of Results: The data demonstrates high accuracy and precision for all elements in both molecules, with experimental values falling well within the accepted ±0.4% deviation from theoretical values.[13] The high recovery of chlorine from the CRM validates the entire CIC workflow, from combustion to detection.[12] The slightly higher relative standard deviation (%RSD) for the halogens compared to C and H is typical for CIC methods but remains well within acceptable limits for routine analysis. The analysis of 1-Chloro-3-isopropoxybenzene confirms the method's specificity, showing no detectable fluorine peak, as expected.

Decision Framework for Method Selection

Choosing the correct analytical approach depends on the specific requirements of the analysis. This decision tree illustrates a logical framework for selecting an appropriate technique.

Caption: Decision tree for selecting an elemental analysis technique.

Conclusion

The accurate elemental analysis of complex molecules like 1-Chloro-2-fluoro-3-isopropoxybenzene is a non-trivial task that underpins the integrity of research and development in the pharmaceutical and chemical industries. This guide demonstrates that a combination of classical CHN combustion analysis and modern Combustion Ion Chromatography (CIC) provides a comprehensive, accurate, and robust solution. The CIC method, in particular, proves indispensable for its ability to simultaneously quantify different halogens, a critical capability when dealing with mixed-halogenated compounds.[8] By employing validated protocols, utilizing certified reference materials, and adhering to strict performance criteria such as accuracy within ±0.4% of theoretical values, researchers can ensure the highest level of confidence in their analytical results.[13]

References

  • Title: Determination of Halogens in Organic Compounds by Using Sodium Fusion-Ion Chromatography Method Source: UNT Digital Library URL: [Link]

  • Title: Determination of Total Fluorine & Chlorine in Food Packaging using Combustion Ion Chromatography Source: LCGC International URL: [Link]

  • Title: 1-chloro-2-fluoro-3-(propan-2-yloxy)benzene Source: Mol-Instincts URL: [Link]

  • Title: Elemental Analysis for the Pharmaceutical Industry Q&A Source: Smithers URL: [Link]

  • Title: Combustion ion chromatography (CIC) Source: Quality Analysis URL: [Link]

  • Title: Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure Source: ResearchGate URL: [Link]

  • Title: Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography Source: SciSpace URL: [Link]

  • Title: DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q Source: International Journal of Chemical & Pharmaceutical Analysis URL: [Link]

  • Title: Trace Metals Testing and Elemental Analysis for Pharmaceuticals Source: Intertek URL: [Link]

  • Title: Determination of halogens in organic compounds by ion chromatography after sodium fusion Source: ACS Publications URL: [Link]

  • Title: Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry Source: Analytical Chemistry URL: [Link]

  • Title: Validation Of Analytical Methods For Pharmaceutical Analysis Source: LinkedIn URL: [Link]

  • Title: Sulphur and Halide Determination by Combustion Ion Chromatography Source: LCGC International URL: [Link]

  • Title: Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion Source: PMC - NIH URL: [Link]

  • Title: Elemental analysis Source: Weizmann Institute of Science URL: [Link]

  • Title: 1-Chloro-3-(propan-2-yloxy)benzene Source: PubChem URL: [Link]

  • Title: A Look at Elemental Analysis for Organic Compounds Source: AZoM URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis Source: PMC - NIH URL: [Link]

Sources

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